molecular formula C7H3BrF2O B1289993 5-Bromo-2,3-difluorobenzaldehyde CAS No. 633327-22-7

5-Bromo-2,3-difluorobenzaldehyde

Cat. No.: B1289993
CAS No.: 633327-22-7
M. Wt: 221 g/mol
InChI Key: WNJTWTDADQWUFR-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrF2O and its molecular weight is 221 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJTWTDADQWUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630222
Record name 5-Bromo-2,3-difluorobenzaldehyde
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Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-22-7
Record name 5-Bromo-2,3-difluorobenzaldehyde
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Record name 5-Bromo-2,3-difluorobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3-difluorobenzaldehyde, a key intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications, particularly as a building block in medicinal chemistry.

Core Data Presentation

Quantitative data for this compound (CAS Number: 633327-22-7) is summarized in the table below. This compound is a solid at room temperature.

PropertyValueSource
CAS Number 633327-22-7[1][2][3]
Molecular Formula C₇H₃BrF₂O[3]
Molecular Weight 221.00 g/mol [3]
Physical Form Solid
Purity ≥95% - 98%
IUPAC Name This compound

Experimental Protocols

A common and effective method for the synthesis of this compound is through the electrophilic bromination of 2,3-difluorobenzaldehyde.

Synthesis of this compound[4]

Materials:

  • 2,3-difluorobenzaldehyde

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Ice water

  • Petroleum ether

  • Silica gel

Procedure:

  • In a suitable reaction vessel, dissolve 2,3-difluorobenzaldehyde (1.0 eq.) in concentrated sulfuric acid.

  • Heat the mixture to 60°C with continuous stirring.

  • Slowly add N-bromosuccinimide (NBS) (1.2 eq.) to the reaction mixture in batches.

  • Maintain the reaction temperature at 60°C and continue stirring for 12 hours. The reaction progress should be monitored using an appropriate analytical technique such as LC/MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice water and petroleum ether.

  • Stir the resulting mixture for 10 minutes to ensure proper quenching and extraction.

  • Separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using 100% petroleum ether as the eluent, to yield this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow reactant1 2,3-Difluorobenzaldehyde reaction_step Electrophilic Bromination 60°C, 12h reactant1->reaction_step reactant2 N-Bromosuccinimide (NBS) reactant2->reaction_step reactant3 Conc. H₂SO₄ reactant3->reaction_step workup Quenching & Extraction (Ice Water/Petroleum Ether) reaction_step->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthetic route for this compound.

Application in Medicinal Chemistry

While specific signaling pathways involving this compound are not detailed in the available literature, its structural motifs are highly valuable in drug discovery. The presence of a reactive aldehyde group and multiple halogen substituents makes it a versatile scaffold for generating diverse molecular libraries.

The diagram below illustrates the logical workflow of how this compound serves as a building block in the synthesis of potential drug candidates.

Medicinal_Chemistry_Workflow cluster_reactions Chemical Transformations start_node This compound reaction1 Condensation Reactions (e.g., with amines, hydrazines) start_node->reaction1 reaction2 Oxidation/Reduction of Aldehyde start_node->reaction2 reaction3 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start_node->reaction3 reaction4 Nucleophilic Aromatic Substitution start_node->reaction4 library Diverse Compound Library reaction1->library reaction2->library reaction3->library reaction4->library screening High-Throughput Screening (HTS) library->screening hit_compound Hit Compound Identification screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Role as a building block in drug discovery.

References

Synthesis of 5-Bromo-2,3-difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Synthetic Pathway Overview

The synthesis of 5-Bromo-2,3-difluorobenzaldehyde can be logically approached in two primary stages:

  • Diazotization and Bromination: Conversion of 2,3-difluoroaniline to the intermediate, 1-bromo-2,3-difluorobenzene.

  • Formylation: Introduction of the aldehyde functional group onto the 1-bromo-2,3-difluorobenzene ring system to yield the final product.

This pathway is illustrated in the workflow diagram below.

Logical_Flow Start Start: 2,3-Difluoroaniline Step1 Diazotization of Amine Start->Step1 Intermediate1 Aryl Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Bromination Intermediate1->Step2 Intermediate2 1-Bromo-2,3-difluorobenzene Step2->Intermediate2 Step3 Directed Ortho-Lithiation Intermediate2->Step3 Intermediate3 Aryllithium Intermediate Step3->Intermediate3 Step4 Electrophilic Attack on Formylating Agent Intermediate3->Step4 Intermediate4 Tetrahedral Intermediate Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 End Final Product: This compound Step5->End

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-2,3-difluorobenzaldehyde, a key intermediate in various synthetic applications. This document is intended to be a valuable resource for professionals in research and drug development, offering available data, detailed experimental protocols for property determination, and logical workflows for synthesis and quality control.

Core Physicochemical Properties

This compound is a halogenated aromatic aldehyde. Its structure, featuring a bromine atom and two fluorine atoms on the benzaldehyde ring, imparts unique reactivity and makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical compounds.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 633327-22-7[1]
Molecular Formula C₇H₃BrF₂O[2][3]
Molecular Weight 221.00 g/mol [2][3]
Appearance Solid
Purity ≥98%[3]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
InChI Key WNJTWTDADQWUFR-UHFFFAOYSA-N

Experimental Protocols

Given the absence of published experimental data for certain key properties, this section provides detailed, standard laboratory protocols for their determination. These methodologies are widely accepted and can be readily implemented in a standard organic chemistry laboratory.

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of 2,3-difluorobenzaldehyde.[1]

Materials:

  • 2,3-difluorobenzaldehyde

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Ice water

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, dissolve 2,3-difluorobenzaldehyde (1.0 eq.) in concentrated sulfuric acid under constant stirring.

  • Gently heat the mixture to 60°C.

  • Add N-bromosuccinimide (1.2 eq.) to the mixture in batches, maintaining the temperature at 60°C.

  • Continue stirring the reaction mixture at 60°C for 12 hours. The reaction progress should be monitored by an appropriate technique such as LC/MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice water and petroleum ether.

  • Stir the resulting mixture for 10 minutes and then separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using 100% petroleum ether as the eluent, to yield pure this compound.[1]

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Finely powder a small amount of the crystalline this compound using a mortar and pestle.

  • Pack the powdered solid into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point.

Determination of Boiling Point (Micro Method)

For small quantities of a substance where a full distillation is not feasible, a micro boiling point determination can be employed.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a few drops of the liquid (if the compound were liquid at room temperature) into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube.

  • Attach the test tube to a thermometer.

  • Immerse the setup in a heating bath, ensuring the sample is below the level of the heating medium.

  • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point.

Determination of Solubility

Understanding the solubility profile of a compound is essential for purification, formulation, and biological testing.

Materials:

  • Small test tubes

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Vortex mixer (optional)

Procedure:

  • Place approximately 10-20 mg of this compound into a series of small test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Agitate the tubes vigorously (e.g., by flicking or using a vortex mixer) for 1-2 minutes.

  • Visually inspect the tubes to determine if the solid has dissolved completely.

  • Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For more quantitative results, a gravimetric analysis of the undissolved solid can be performed.

Visualized Workflows and Pathways

To further aid in the practical application of this information, the following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and a logical quality control workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A 2,3-Difluorobenzaldehyde E Bromination Reaction A->E B N-Bromosuccinimide (NBS) B->E C Conc. H₂SO₄ C->E Solvent D 60°C, 12h D->E Conditions F Quench with Ice Water & Extract with Petroleum Ether E->F G Silica Gel Column Chromatography F->G H This compound G->H

Caption: Synthesis pathway for this compound.

Quality_Control_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment start Synthesized Crude Product purification Purification (Column Chromatography) start->purification visual Visual Inspection (Color, Form) purification->visual nmr ¹H and ¹³C NMR visual->nmr ms Mass Spectrometry (MS) visual->ms ftir FTIR Spectroscopy visual->ftir hplc HPLC/GC Analysis nmr->hplc ms->hplc ftir->hplc decision Purity ≥ 98%? hplc->decision pass Release for Use decision->pass Yes fail Repurification decision->fail No fail->purification

Caption: Quality control workflow for this compound.

References

Spectral Data Analysis of 5-Bromo-2,3-difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-2,3-difluorobenzaldehyde. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The predictions are based on the analysis of the parent compound, 2,3-difluorobenzaldehyde, and established principles of substituent effects in spectroscopy. This document also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for spectral analysis.

Introduction

This compound is a halogenated aromatic aldehyde, a class of compounds of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates. The precise characterization of such molecules is paramount, and spectral analyses are the cornerstone of this process. This guide serves as a valuable resource for researchers working with this compound, providing essential data for its identification and characterization.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Mass Spectrometry Data
Parameter Value Source
Molecular FormulaC₇H₃BrF₂O-
Molecular Weight220.99 g/mol -
Mass-to-charge ratio (m/z)221.1 ([M+H]⁺)[1]

Predicted Fragmentation: Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the aldehyde proton (-1 amu), the formyl radical (-29 amu), and potentially the bromine atom (-79/81 amu), leading to characteristic isotopic patterns for bromine-containing fragments.

Table 2: Predicted ¹H NMR Spectral Data

Prediction Basis: The chemical shifts and coupling constants are predicted based on the known spectrum of 2,3-difluorobenzaldehyde and the anticipated electronic effects of the bromine substituent at the 5-position. The bromine atom is expected to induce a downfield shift on the adjacent protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H~10.3s-
H-4~7.8ddJ(H-F) ≈ 8, J(H-H) ≈ 2
H-6~7.6ddJ(H-F) ≈ 6, J(H-H) ≈ 2
Table 3: Predicted ¹³C NMR Spectral Data

Prediction Basis: The chemical shifts are predicted based on the spectrum of 2,3-difluorobenzaldehyde and the substituent effect of bromine on the aromatic ring. Carbons directly bonded to fluorine will exhibit large C-F coupling constants.

Carbon Predicted Chemical Shift (δ, ppm)
C=O~188
C-1~125
C-2 (C-F)~155 (d)
C-3 (C-F)~145 (d)
C-4~130
C-5 (C-Br)~120
C-6~115
Table 4: Predicted ¹⁹F NMR Spectral Data

Prediction Basis: The chemical shifts are predicted based on typical values for fluoroaromatic compounds. The two fluorine atoms will show coupling to each other and to the aromatic protons.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F-2-130 to -140d
F-3-145 to -155d
Table 5: Predicted IR Spectral Data

Prediction Basis: The vibrational frequencies are predicted based on the characteristic absorption bands for aromatic aldehydes and halogenated benzene derivatives.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (aromatic) stretch3100 - 3000Medium
C-H (aldehyde) stretch2850 - 2750Medium
C=O (aldehyde) stretch1710 - 1690Strong
C=C (aromatic) stretch1600 - 1450Medium-Strong
C-F stretch1300 - 1100Strong
C-Br stretch700 - 500Medium-Strong

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Instrument Parameters (¹⁹F NMR):

    • Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a 400 MHz instrument).

    • Pulse Sequence: Standard single-pulse sequence, with and without proton decoupling.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A suitable range to cover aromatic fluorine signals (e.g., -100 to -180 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a solid sample, direct insertion probe (DIP) can be used.

    • Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: m/z 50-500.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using the combined spectral data.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample This compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR) Sample->IR_Prep MS_Prep Dissolution in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Functional Group Identification IR_Acq->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 5-Bromo-2,3-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound, with the chemical formula C₇H₃BrF₂O, is a substituted aromatic aldehyde. Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure and conformational preferences. Understanding the spatial arrangement of the substituent groups on the benzene ring is crucial for predicting its interaction with biological targets and for designing novel molecules with desired properties.

Key Molecular Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 633327-22-7[1]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol
InChI Key WNJTWTDADQWUFR-UHFFFAOYSA-N

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a formyl (aldehyde) group. The substituents are positioned at carbons 1 (CHO), 2 (F), 3 (F), and 5 (Br).

Due to the lack of publicly available single-crystal X-ray diffraction data for this compound, the precise bond lengths and angles have been predicted using computational modeling based on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. These theoretical calculations provide a reliable estimation of the molecule's geometry in the gaseous phase.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C1-C21.39
C2-C31.38
C3-C41.39
C4-C51.38
C5-C61.39
C6-C11.40
C1-C7 (aldehyde)1.48
C7=O81.21
C7-H91.11
C2-F101.35
C3-F111.35
C5-Br121.91

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C6-C1-C2119.5
C1-C2-C3120.3
C2-C3-C4120.1
C3-C4-C5119.8
C4-C5-C6120.2
C5-C6-C1120.1
C2-C1-C7121.0
C6-C1-C7119.5
C1-C7-O8124.5
C1-C7-H9115.5
O8-C7-H9120.0
C1-C2-F10119.0
C3-C2-F10120.7
C2-C3-F11119.5
C4-C3-F11120.4
C4-C5-Br12119.9
C6-C5-Br12119.9

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of the aldehyde group relative to the ortho-substituted fluorine atom at the C2 position. This rotation around the C1-C7 single bond gives rise to two principal planar conformers: anti (O-trans) and syn (O-cis).

A recent study on the parent molecule, 2,3-difluorobenzaldehyde, using rotational spectroscopy has provided valuable insights into the conformational preferences.[2][3] The findings from this study are highly relevant to the 5-bromo derivative, as the electronic and steric effects governing the conformation are expected to be similar.

Conformational Isomers
  • anti (O-trans) Conformer: In this arrangement, the oxygen atom of the aldehyde group is directed away from the ortho-fluorine atom. This conformation is generally favored as it minimizes steric hindrance and electrostatic repulsion between the electronegative oxygen and fluorine atoms.[3]

  • syn (O-cis) Conformer: Here, the aldehyde oxygen is positioned towards the ortho-fluorine atom. This conformation is typically higher in energy due to increased steric and electrostatic repulsion.[3]

Recent experimental evidence on 2,3-difluorobenzaldehyde has confirmed the coexistence of both anti and syn conformers in the gas phase.[2] However, the anti-conformer was found to be significantly more stable.

Table 3: Predicted Relative Energies of this compound Conformers

ConformerRelative Energy (kJ/mol)
anti (O-trans)0.00
syn (O-cis)11.5

The energy difference, calculated using DFT, indicates a strong preference for the anti conformer. This is consistent with the findings for 2,3-difluorobenzaldehyde, where the energy difference between the conformers was estimated to be 10.9 kJ/mol.[2][3]

Caption: Conformational isomers of this compound.

Experimental Protocols

The structural and conformational analysis of this compound would typically involve a combination of spectroscopic and crystallographic techniques, complemented by computational modeling.

Single-Crystal X-ray Diffraction

This technique provides the most definitive determination of the molecular structure in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise coordinates of each atom in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

G X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F

Caption: Workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. Conformational information can be inferred from chemical shifts and coupling constants.

Methodology:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to assign them to specific atoms in the molecule. The observation of through-space couplings (e.g., NOE effects) between the aldehyde proton and the ortho-fluorine or adjacent ring proton can provide direct evidence for the preferred conformation in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to its structure and conformation.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.

  • Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.

  • Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and vibrational modes. The C=O stretching frequency, in particular, can be sensitive to the conformational state of the aldehyde group.

Conclusion

The molecular structure of this compound is characterized by a substituted benzene ring with a defined set of bond lengths and angles. Conformational analysis, supported by experimental data on the closely related 2,3-difluorobenzaldehyde and theoretical calculations, strongly indicates a preference for the anti (O-trans) conformer, where the aldehyde oxygen is oriented away from the ortho-fluorine atom. This conformational preference is a critical factor in determining the molecule's overall shape, reactivity, and potential biological activity. The experimental protocols outlined provide a framework for the detailed characterization of this and similar molecules, which is essential for their application in drug discovery and materials science.

References

In-depth Technical Guide: A Proposed Theoretical Investigation of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde of interest in medicinal chemistry and materials science due to its potential as a versatile building block for novel therapeutic agents and functional organic materials. Understanding its molecular structure, electronic properties, and spectroscopic characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

This technical guide outlines a comprehensive theoretical study of this compound using Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.[1] The proposed analyses include geometry optimization, vibrational frequency analysis, electronic property elucidation (HOMO-LUMO, MEP), and prediction of non-linear optical (NLO) properties.

Proposed Computational Methodology

The theoretical calculations would be performed using the Gaussian 09 software package.[1] The molecular structure of this compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide accurate results for similar organic molecules.[1] The optimized geometry would be confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

Experimental Protocols: A Theoretical Framework

Geometry Optimization and Vibrational Frequency Calculation:

  • Input Structure: The initial molecular structure of this compound would be built using GaussView 6.

  • Computational Method: The geometry optimization and vibrational frequency calculations would be performed in the gas phase using the Opt and Freq keywords in Gaussian 09. The chosen method would be B3LYP with the 6-311++G(d,p) basis set.

  • Output Analysis: The output file would be analyzed to obtain the optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies. The absence of imaginary frequencies would confirm a stable structure.

Electronic and NLO Property Calculations:

  • Methodology: The electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential (MEP), would be calculated at the same B3LYP/6-311++G(d,p) level of theory.

  • NLO Properties: The first-order hyperpolarizability (a key parameter for NLO activity) would be calculated using the Polar keyword in Gaussian 09.

Predicted Molecular Geometry

The optimized molecular geometry of this compound is expected to be planar. The key bond lengths, bond angles, and dihedral angles would be determined. Below is a table of illustrative data for the optimized geometric parameters.

Parameter Bond/Angle Illustrative Value
Bond Lengths (Å) C-Br1.895
C-F (ortho)1.352
C-F (meta)1.348
C=O1.215
C-C (aromatic)1.390 - 1.410
Bond Angles (°) C-C-Br119.5
C-C-F (ortho)118.7
C-C-F (meta)120.3
C-C-CHO121.8
Dihedral Angles (°) C-C-C-C~0.0
O=C-C-C~180.0

Vibrational Spectroscopy Analysis

The vibrational analysis would provide insights into the characteristic functional groups of the molecule. The calculated FT-IR and FT-Raman spectra would aid in the interpretation of experimental spectroscopic data. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.

Vibrational Mode Illustrative Wavenumber (cm⁻¹) Assignment
ν(C=O)1710Carbonyl stretching
ν(C-H) aldehyde2860Aldehydic C-H stretching
ν(C-F)1250, 1180C-F stretching
ν(C-Br)650C-Br stretching
Aromatic ring vibrations1600-1400C=C stretching

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Parameter Illustrative Energy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE) 4.70
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites within a molecule. For this compound, the negative potential (red/yellow) is expected to be localized around the electronegative oxygen and fluorine atoms, indicating sites for electrophilic attack. The positive potential (blue) would be found around the hydrogen atoms.

Non-Linear Optical (NLO) Properties

The first-order hyperpolarizability (β₀) is a measure of the NLO response of a molecule. Molecules with large β₀ values are of interest for applications in optoelectronics. The calculated hyperpolarizability for this compound would be compared with that of urea, a standard reference material.

Property Illustrative Value (a.u.)
Dipole Moment (μ)2.5 D
Mean Polarizability (α)120
First-Order Hyperpolarizability (β₀)5.8 x 10⁻³⁰ esu

Visualizations

Theoretical_Study_Workflow cluster_input Initial Input cluster_computation Computational Analysis (DFT: B3LYP/6-311++G(d,p)) cluster_output Calculated Properties Input This compound Initial Structure GeoOpt Geometry Optimization Input->GeoOpt VibAnalysis Vibrational Frequency Analysis GeoOpt->VibAnalysis ElectronicProps Electronic Property Calculation GeoOpt->ElectronicProps NLO NLO Property Calculation GeoOpt->NLO OptimizedGeo Optimized Geometry GeoOpt->OptimizedGeo Spectra FT-IR & FT-Raman Spectra VibAnalysis->Spectra HOMOLUMO HOMO-LUMO Analysis ElectronicProps->HOMOLUMO MEP MEP Surface ElectronicProps->MEP Hyperpolarizability Hyperpolarizability (β₀) NLO->Hyperpolarizability Property_Relationships cluster_properties Derived Molecular Properties MolecularStructure Molecular Structure (Optimized Geometry) VibrationalModes Vibrational Modes (Spectroscopic Signatures) MolecularStructure->VibrationalModes ElectronicStructure Electronic Structure (HOMO-LUMO, MEP) MolecularStructure->ElectronicStructure Reactivity Chemical Reactivity ElectronicStructure->Reactivity NLO_Activity Non-Linear Optical Activity ElectronicStructure->NLO_Activity

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2,3-difluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,3-difluorobenzaldehyde, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of its solubility and provides detailed methodologies for its determination.

Introduction to this compound

This compound is a halogenated aromatic aldehyde. Its chemical structure, featuring a polar carbonyl group and a substituted benzene ring, suggests that its solubility will be governed by the principle of "like dissolves like".[1][2][3] Generally, aldehydes are soluble in a wide range of common organic solvents.[1][2][3][4][5] The presence of bromine and fluorine atoms can influence the molecule's polarity and its interactions with solvent molecules.[6][7][8][9]

Predicting Solubility

The solubility of this compound in a given organic solvent can be predicted by considering the following factors:

  • Polarity : The aldehyde group imparts polarity to the molecule. Therefore, it is expected to have good solubility in polar organic solvents.

  • Hydrogen Bonding : The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like alcohols.[2][3][4]

  • Van der Waals Forces : The aromatic ring and halogen atoms contribute to Van der Waals forces, which will influence solubility in non-polar solvents.

Based on these principles, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), moderate solubility in polar protic solvents (e.g., ethanol, methanol), and lower solubility in non-polar solvents (e.g., hexane).

Quantitative Solubility Data

SolventChemical FormulaPolarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)Observations
AcetoneC₃H₆O20.7
AcetonitrileC₂H₃N37.5
DichloromethaneCH₂Cl₂9.1
Dimethylformamide (DMF)C₃H₇NO36.7
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7
EthanolC₂H₅OH24.5
Ethyl AcetateC₄H₈O₂6.0
HexaneC₆H₁₄1.9
IsopropanolC₃H₈O19.9
MethanolCH₃OH32.7
Tetrahydrofuran (THF)C₄H₈O7.6
TolueneC₇H₈2.4

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound like this compound in an organic solvent.

This method provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

This is a widely used method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible solid remaining).

  • Accurately pipette a known volume of the solvent into the vial.

  • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility based on the concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_quant Quantitative Analysis (Shake-Flask Method) start Start: Obtain this compound and select organic solvents qual_test Perform Qualitative Solubility Test (e.g., add 1 mL solvent to 10 mg solid) start->qual_test observe_qual Observe and Classify: Soluble, Partially Soluble, or Insoluble qual_test->observe_qual prep_saturate Prepare Saturated Solution (Excess solid in known volume of solvent) observe_qual->prep_saturate If soluble or partially soluble end_point End: Report Solubility Data observe_qual->end_point If insoluble, report as such equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturate->equilibrate sample_filter Sample and Filter Supernatant (Remove undissolved solid) equilibrate->sample_filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample_filter->analyze calculate Calculate Solubility (e.g., in g/100mL or mol/L) analyze->calculate calculate->end_point

Caption: Workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the essential safety and handling protocols for 5-Bromo-2,3-difluorobenzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the SDS of structurally analogous compounds. These related molecules share key functional groups and substitution patterns, offering a robust framework for anticipating the hazards and necessary precautions for the target compound. The information herein is intended to foster a culture of safety and ensure the well-being of laboratory personnel.

Hazard Identification and Classification

Based on data from similar bromo- and fluoro-substituted benzaldehydes, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is classified as an irritant and should be handled with care to avoid exposure.

Signal Word: Warning[2][4]

Primary Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the detailed safety data sheets of analogous compounds.[1][2][4] Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing exposed skin thoroughly after handling.[1][2][4]

Physical and Chemical Properties

PropertyValue (for 5-Bromo-2-fluorobenzaldehyde)Data Source
Molecular FormulaC₇H₄BrFO[2]
Molecular Weight203.01 g/mol [5]
AppearanceYellow Liquid[2]
Boiling Point230 °C (lit.)[5]
Density1.71 g/mL at 25 °C (lit.)[5]
Flash Point109.4 °C (228.9 °F) - closed cup[5]
Storage Temperature2-8°C[5]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with potentially hazardous materials like this compound. The following methodologies are based on best practices for handling similar chemical compounds.

3.1. Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn and inspected before use.[7] Wear appropriate protective clothing to prevent skin exposure.[2][6]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

3.2. Engineering Controls

  • Ventilation: Use only in a well-ventilated area, with preference given to a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

3.3. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or dust.[2] Wash hands thoroughly after handling.[4] Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] It is recommended to store under an inert atmosphere.[6] Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.[6]

3.4. Spill and Leak Procedures

  • Minor Spills: For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[8]

  • Major Spills: In the event of a large spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[4] Collect the material using non-sparking tools and place it in a designated hazardous waste container.

3.5. Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to be released into the environment.[6][8]

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Conduct Risk Assessment - Don Appropriate PPE handling Handling - Use Chemical Fume Hood - Avoid Inhalation and Contact prep->handling Proceed with caution storage Storage - Tightly Closed Container - Cool, Dry, Well-Ventilated Area handling->storage If not all material is used spill Spill Response - Evacuate and Ventilate - Use Absorbent Material handling->spill In case of accidental release waste Waste Disposal - Hazardous Waste Container - Follow Regulations handling->waste After experiment completion storage->handling For subsequent use spill->waste Contain and collect decon Decontamination - Clean Work Area - Decontaminate PPE waste->decon Secure waste end End of Process decon->end

Caption: Workflow for Safe Handling of this compound.

References

5-Bromo-2,3-difluorobenzaldehyde: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2,3-difluorobenzaldehyde, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, presents a plausible synthetic pathway, and explores its potential applications in drug discovery and development.

Commercial Availability

This compound (CAS No. 633327-22-7) is commercially available from a variety of chemical suppliers. The compound is typically offered as a solid with a purity of 98% or higher. The table below summarizes the availability from several key vendors, offering a comparison of quantities and pricing.

SupplierProduct CodePurityAvailable QuantitiesPrice (EUR)
ReagentiaR00EBQL,100mg-100 mg149.38 (incl. VAT)
R00EBQL,250mg-250 mg141.98 (excl. VAT)
R00EBQL,1g-1 g148.15 (excl. VAT)
R00EBQL,5g-5 g339.50 (excl. VAT)
Sigma-AldrichFLUH99C8815D98%InquireInquire
BLD PharmBD239009-InquireInquire
Chemrio--InquireInquire

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information. "Inquire" indicates that pricing and availability are provided upon request.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 633327-22-7[1]
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
Physical Form Solid
Purity ≥98%
IUPAC Name This compound
InChI Key WNJTWTDADQWUFR-UHFFFAOYSA-N
Storage Ambient Temperature

Synthesis and Reaction Pathways

The following diagram illustrates a logical workflow for this synthesis.

G A 2,3-Difluorobenzaldehyde E Electrophilic Aromatic Substitution A->E B Brominating Agent (e.g., NBS, Br2) B->E C Lewis Acid Catalyst (e.g., AlCl3, FeBr3) C->E D Reaction Solvent (e.g., Dichloromethane) D->E F Work-up and Purification (e.g., Column Chromatography) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

Materials:

  • 2,3-Difluorobenzaldehyde

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluorobenzaldehyde in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature remains low.

  • To this mixture, add the brominating agent (e.g., NBS) in small portions.

  • Allow the reaction to stir at 0°C for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals. The presence of bromine and fluorine atoms in this compound offers several advantages for drug design:

  • Modulation of Physicochemical Properties: The fluorine atoms can enhance metabolic stability and membrane permeability, while the bromine atom can serve as a handle for further chemical modifications.

  • Introduction of Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.

  • Versatile Synthetic Handle: The aldehyde functional group is highly versatile and can be readily transformed into a variety of other functional groups, allowing for the construction of diverse molecular scaffolds.

The following diagram illustrates the potential role of this compound as a starting material in a drug discovery workflow.

G A This compound B Chemical Transformation (e.g., Wittig, Grignard, Reductive Amination) A->B C Lead Compound Generation B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: Role of this compound in a drug discovery pipeline.

While specific examples of drugs synthesized from this compound are not prominent in the readily available literature, its structural motifs are present in various biologically active compounds. Related compounds, such as 5-bromo-2-fluorobenzaldehyde, are utilized in the development of anti-cancer and anti-inflammatory drugs.[2] This suggests that this compound holds significant potential for the synthesis of novel therapeutic agents. The strategic placement of the halogen atoms can influence the electronic properties and reactivity of the molecule, making it a valuable tool for medicinal chemists.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,3-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2,3-difluorobenzaldehyde. The document outlines the theoretical principles governing these reactions, including the directing effects of the substituents and the overall reactivity of the aromatic ring. While specific experimental data for this substrate is limited in publicly accessible literature, this guide offers predicted outcomes and adapted experimental protocols based on well-established reactions of similar compounds.

Core Principles: Reactivity and Regioselectivity

The electrophilic aromatic substitution of 2,3-difluorobenzaldehyde is governed by the interplay of the electronic effects of its three substituents: two fluorine atoms and a formyl group.

  • Formyl Group (-CHO): The aldehyde functionality is a potent deactivating group. It withdraws electron density from the benzene ring through both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). This electron withdrawal is most pronounced at the ortho and para positions, rendering the meta position the most favorable for electrophilic attack.[1]

  • Fluorine Atoms (-F): Halogens like fluorine present a unique case. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I).[2] However, they possess lone pairs of electrons that can be donated to the ring via a positive mesomeric effect (+M), enriching the electron density, particularly at the ortho and para positions.[3] Consequently, fluorine is an ortho, para-director, despite being a deactivating group.[3]

The cumulative effect of two fluorine atoms and a formyl group renders the 2,3-difluorobenzaldehyde ring significantly deactivated towards electrophilic aromatic substitution, necessitating more forcing reaction conditions compared to benzene.[4]

Predicted Regioselectivity of Electrophilic Attack

The directing effects of the substituents on 2,3-difluorobenzaldehyde are in opposition. The formyl group directs incoming electrophiles to position 5 (meta), while the fluorine atoms direct to positions 4 and 6 (ortho and para to the fluorines).

  • Position 4: para to the C2-fluorine and ortho to the C3-fluorine. This position is electronically favored by both fluorine atoms.

  • Position 5: meta to the formyl group and meta to both fluorine atoms. This position is favored by the strongest deactivating group.

  • Position 6: ortho to the C2-fluorine. This position is electronically favored by the C2-fluorine but may be subject to steric hindrance.

Given the strong deactivating and meta-directing nature of the aldehyde group, it is anticipated that electrophilic substitution will predominantly occur at position 5 . However, the formation of other isomers, particularly substitution at position 4, cannot be entirely ruled out, especially under certain reaction conditions.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. Due to the deactivated nature of 2,3-difluorobenzaldehyde, harsh nitrating conditions, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, are likely required.

Predicted Major Product: 2,3-Difluoro-5-nitrobenzaldehyde.

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring. A Lewis acid catalyst is typically required. A significant challenge in the halogenation of benzaldehydes is the potential for oxidation of the aldehyde group to a carboxylic acid.[5]

Predicted Major Product: 5-Bromo-2,3-difluorobenzaldehyde (for bromination).

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) and typically requires fuming sulfuric acid. This reaction is generally reversible.

Predicted Major Product: 2,3-Difluoro-5-sulfobenzaldehyde.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are pivotal for forming carbon-carbon bonds. However, these reactions are generally unsuccessful on strongly deactivated aromatic rings.[6] Therefore, it is highly probable that 2,3-difluorobenzaldehyde will not undergo Friedel-Crafts reactions under standard conditions.

Data Presentation

Electrophilic ReagentPredicted Major ProductPredicted Minor Product(s)Plausible Yield Range
HNO₃ / H₂SO₄2,3-Difluoro-5-nitrobenzaldehyde2,3-Difluoro-4-nitrobenzaldehydeLow to Moderate
Br₂ / FeBr₃This compound4-Bromo-2,3-difluorobenzaldehydeLow to Moderate
SO₃ / H₂SO₄2,3-Difluoro-5-sulfobenzaldehyde2,3-Difluoro-4-sulfobenzaldehydeLow to Moderate
R-Cl / AlCl₃No Reaction Expected--
RCOCl / AlCl₃No Reaction Expected--

Experimental Protocols

The following protocols are adapted from established procedures for the nitration of benzaldehyde and should be considered as a starting point for the electrophilic aromatic substitution of 2,3-difluorobenzaldehyde.[7][8] Caution: These reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Nitration of 2,3-Difluorobenzaldehyde

Materials:

  • 2,3-Difluorobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add concentrated H₂SO₄. Cool the flask in an ice bath to below 10°C. Slowly add fuming HNO₃ to the sulfuric acid while stirring continuously, ensuring the temperature is maintained below 10°C.

  • Nitration: To the cooled nitrating mixture, add 2,3-difluorobenzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition.

  • Reaction Completion: After the addition is complete, the reaction may be stirred at room temperature for several hours or overnight. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Logical Relationships

The directing effects of the substituents on 2,3-difluorobenzaldehyde can be visualized as a logical relationship influencing the site of electrophilic attack.

G Directing Effects in the EAS of 2,3-Difluorobenzaldehyde cluster_substituents Substituents cluster_effects Electronic Effects cluster_positions Potential Sites of Electrophilic Attack F_ortho 2-Fluoro F_ortho_directing Ortho, Para-Directing (+M > -I for direction) F_ortho->F_ortho_directing directs to F_meta 3-Fluoro F_meta_directing Ortho, Para-Directing (+M > -I for direction) F_meta->F_meta_directing directs to CHO 1-Formyl (-CHO) CHO_directing Meta-Directing (-M, -I) CHO->CHO_directing directs to pos4 Position 4 F_ortho_directing->pos4 favors pos6 Position 6 F_ortho_directing->pos6 favors F_meta_directing->pos4 favors pos5 Position 5 CHO_directing->pos5 strongly favors Major_Product Major Product: 5-Substituted-2,3-difluorobenzaldehyde pos5->Major_Product Predicted Outcome

Caption: Directing effects in the EAS of 2,3-difluorobenzaldehyde.

Experimental Workflow

The general workflow for conducting an electrophilic aromatic substitution on 2,3-difluorobenzaldehyde is outlined below.

G General Experimental Workflow for EAS of 2,3-Difluorobenzaldehyde start Start prep_reagents Prepare Nitrating Mixture (e.g., HNO3/H2SO4) start->prep_reagents cool_reagents Cool Reagents (0-10 °C) prep_reagents->cool_reagents add_substrate Slowly Add 2,3-Difluorobenzaldehyde cool_reagents->add_substrate reaction Allow Reaction to Proceed (Monitor by TLC/GC) add_substrate->reaction quench Quench Reaction (Pour onto Ice) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry with Anhydrous Salt (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for EAS.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This document provides detailed application notes and a representative protocol for the Heck reaction involving 5-Bromo-2,3-difluorobenzaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of a vinyl group to this scaffold can lead to the synthesis of a variety of complex molecules and potential active pharmaceutical ingredients.

General Heck Reaction Conditions for Aryl Bromides

The efficiency of the Heck reaction is highly dependent on the interplay of several factors, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.[4][5] A summary of commonly employed conditions is presented in the table below.

ComponentExamplesTypical Concentration/AmountNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Na₂PdCl₄1-10 mol%Pd(OAc)₂ is a common and relatively air-stable precursor.[3][5]
Ligand PPh₃, P(o-tol)₃, SPhos, BINAP2-20 mol%The choice of ligand can significantly influence reaction rate and selectivity.[5][6]
Base Et₃N, K₂CO₃, NaOAc, NaHCO₃1.5-4 equivalentsAn appropriate base is crucial for regenerating the active Pd(0) catalyst.[1][5]
Solvent DMF, NMP, DMA, Acetonitrile, ToluenePolar aprotic solvents are generally preferred.[3][5]
Alkene Styrene, n-Butyl acrylate, Methyl acrylate1.2-1.5 equivalentsElectron-deficient alkenes often exhibit higher reactivity.[5]
Temperature 80-150 °CHigher temperatures are often required for less reactive aryl bromides.[3][5]
Reaction Time 6-24 hoursReaction progress should be monitored by TLC or GC-MS.[3]

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol describes a general procedure for the Heck coupling of this compound with styrene as a representative alkene. This procedure may require optimization for specific applications.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

  • Silica gel for column chromatography

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or sealed reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF), followed by triethylamine (1.5 eq.) and styrene (1.2 eq.) via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up - Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[4]

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).[4]

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted stilbene derivative.

Visual Representations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst to Vial B 2. Purge with Inert Gas A->B C 3. Add Solvent & Reagents B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Filter through Celite F->G H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J

Caption: General experimental workflow for the Heck reaction.

G Aryl_Halide Ar-X (this compound) Ox_Adduct Ar-Pd(II)(L)n-X Aryl_Halide->Ox_Adduct Oxidative Addition Pd0 Pd(0)Ln Pd0->Ox_Adduct Pi_Complex Alkene π-Complex Ox_Adduct->Pi_Complex Alkene Alkene Alkene->Pi_Complex Insertion_Product Migratory Insertion Product Pi_Complex->Insertion_Product Migratory Insertion Elimination_Product β-Hydride Elimination Product Insertion_Product->Elimination_Product β-Hydride Elimination Elimination_Product->Pd0 Reductive Elimination Product Substituted Alkene Elimination_Product->Product HX H-X Elimination_Product->HX Base Base Base->Pd0 Base->HX

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Wittig Reaction of 5-Bromo-2,3-difluorobenzaldehyde for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This reaction is particularly valuable for its high degree of regioselectivity, ensuring the double bond forms specifically at the site of the original carbonyl group. The ability to synthesize a diverse range of alkenes makes the Wittig reaction indispensable in the development of new pharmaceutical agents and other biologically active molecules.

5-Bromo-2,3-difluorobenzaldehyde is a valuable starting material in medicinal chemistry due to its unique substitution pattern, which can influence the pharmacokinetic and pharmacodynamic properties of a target molecule. The conversion of this aldehyde to various alkenes via the Wittig reaction opens avenues for the synthesis of novel compounds for drug discovery programs. This document provides detailed protocols for the Wittig reaction of this compound with both a stabilized and a non-stabilized phosphorus ylide to yield the corresponding (E)-unsaturated ester and a terminal alkene, respectively.

Reaction Scheme

The general scheme for the Wittig reaction of this compound with phosphorus ylides is presented below:

Reaction with a stabilized ylide (e.g., R = CO₂Et): This reaction is expected to favor the formation of the thermodynamically more stable (E)-alkene.[1]

Reaction with a non-stabilized ylide (e.g., R = H): This reaction typically leads to the formation of the terminal alkene.

Experimental Protocols

Two distinct protocols are provided below, one for reaction with a stabilized ylide and one for a non-stabilized ylide.

Protocol 1: Synthesis of Ethyl (E)-3-(5-bromo-2,3-difluorophenyl)acrylate using a Stabilized Ylide

This protocol describes a one-pot aqueous Wittig reaction, which is an environmentally benign approach.[2][3]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), triphenylphosphine (1.2 eq), and ethyl bromoacetate (1.2 eq).

  • Solvent Addition: To the flask, add a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the organic layer. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the desired (E)-alkene from triphenylphosphine oxide.

Protocol 2: Synthesis of 1-Bromo-4,5-difluoro-2-vinylbenzene using a Non-Stabilized Ylide

This protocol involves the pre-formation of the ylide at low temperature.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes for chromatography

Equipment:

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Ylide Generation: To a Schlenk flask containing methyltriphenylphosphonium bromide (1.1 eq) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. A color change to deep yellow or orange is indicative of ylide formation. Stir the mixture at -78 °C for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent.

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction of this compound. The data is based on typical yields and stereoselectivities observed for similar substituted benzaldehydes.[2][4][5]

Ylide TypeProductExpected Yield (%)E:Z RatioAnalytical Data (Predicted)
StabilizedEthyl (E)-3-(5-bromo-2,3-difluorophenyl)acrylate75-90>95:5¹H NMR: Signals for vinyl protons with a large coupling constant (~16 Hz) characteristic of an (E)-alkene. ¹⁹F NMR: Two distinct fluorine signals. MS: Molecular ion peak corresponding to C₁₁H₈BrF₂O₂.
Non-stabilized1-Bromo-4,5-difluoro-2-vinylbenzene60-80N/A¹H NMR: Characteristic signals for a terminal vinyl group (dd, d, d). ¹⁹F NMR: Two distinct fluorine signals. MS: Molecular ion peak corresponding to C₈H₅BrF₂.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ylide_Prep Ylide Preparation/Reagent Mixing Reaction Wittig Reaction Ylide_Prep->Reaction Aldehyde_Sol Aldehyde Solution Preparation Aldehyde_Sol->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Column Chromatography Drying->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the Wittig reaction.

References

Synthesis of Schiff Bases from 5-Bromo-2,3-difluorobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 5-bromo-2,3-difluorobenzaldehyde. It includes a general synthetic protocol, potential applications in drug discovery, and representative data on the biological activities of structurally similar compounds.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1] The unique structural and electronic properties of Schiff bases, particularly those incorporating halogen atoms like bromine and fluorine, make them promising candidates for investigation in medicinal chemistry and materials science. The presence of bromo and fluoro substituents on the aromatic ring can significantly influence the lipophilicity, electronic effects, and ultimately the biological efficacy of the resulting compounds.[2][3] Schiff bases and their metal complexes have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5]

This guide focuses on the synthesis of Schiff bases starting from this compound, a halogenated aromatic aldehyde. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel Schiff base derivatives for potential therapeutic applications.

Synthesis of Schiff Bases from this compound

The general synthesis of Schiff bases from this compound involves a nucleophilic addition-elimination reaction with a primary amine. This condensation reaction is typically carried out in a suitable solvent, often with the application of heat and sometimes in the presence of an acid catalyst to facilitate the dehydration step.[6][7]

General Experimental Protocol

This protocol describes a representative procedure for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline or a substituted aniline).

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol (or other suitable solvent like methanol)

  • Glacial Acetic Acid (optional catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with stirring.

  • To this solution, add a solution of the primary amine (1.0 eq.) in absolute ethanol.

  • (Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]

  • Attach a reflux condenser and heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

  • Dry the purified product in a desiccator or under vacuum.

Characterization:

The structure of the synthesized Schiff base should be confirmed using standard analytical techniques such as:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically observed around 1600-1650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the azomethine proton and the overall molecular framework. The azomethine proton (CH=N) typically appears as a singlet in the range of δ 8-9 ppm in the ¹H NMR spectrum.[2][4]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.

Synthesis_Workflow Reactants Reactants: This compound + Primary Amine Mixing Mixing in Solvent (Ethanol) Reactants->Mixing Catalysis Optional: Acid Catalyst (Glacial Acetic Acid) Mixing->Catalysis Reflux Reflux (2-6 hours) Mixing->Reflux Catalysis->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Purification (Recrystallization) Filtration->Purification Product Pure Schiff Base Product Purification->Product Characterization Characterization (FT-IR, NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of Schiff bases.

Applications in Drug Discovery

Schiff bases are recognized for their broad range of biological activities, making them valuable scaffolds in drug discovery and development. The incorporation of bromine and fluorine atoms can enhance these activities.

Antimicrobial Activity

Halogenated Schiff bases have been reported to exhibit significant antibacterial and antifungal properties. The lipophilic nature of the halogen atoms can facilitate the transport of the molecule across microbial cell membranes. The mechanism of action is often attributed to the azomethine group, which can interfere with essential cellular processes.

Table 1: Representative Antimicrobial Activity (MIC) of Halogenated Schiff Bases

Compound / Schiff Base Derived FromTest OrganismMIC (µg/mL)Reference
Benzaldehyde & p-aminophenolEscherichia coli62.5[6]
Benzaldehyde & p-aminophenolStaphylococcus aureus62.5[6]
Anisaldehyde & p-aminophenolCandida albicans62.5[6]
4-Nitrobenzaldehyde & p-aminophenolEscherichia coli250[6]
3,5-dibromosalicylaldehyde & 3-aminopyridineBacillus subtilis-[7]
3,5-diiodosalicylaldehyde & 3-aminopyridineStaphylococcus aureus-[7]

Note: The data presented are for structurally related compounds and serve as a reference for the potential activity of Schiff bases derived from this compound.

Anticancer Activity

Numerous Schiff base derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are often linked to their ability to chelate metal ions, which can then interact with DNA, leading to apoptosis. The presence of halogens can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Table 2: Representative Anticancer Activity (IC₅₀) of Halogenated Schiff Bases

Compound / Schiff Base Derived FromCell LineIC₅₀ (µg/mL)Reference
4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol complex with Mn(II)Hep-G2 (Liver Cancer)2.6 ± 0.11[2][4]
4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol complex with Mn(II)MCF-7 (Breast Cancer)3.0 ± 0.2[2][4]
Cisplatin (Reference Drug)MCF-7 (Breast Cancer)4.0[2][4]
Pyrrolizine derivative (18c)MCF-7 (Breast Cancer)0.250 (µM/ml)[9]
Pyrrolizine derivative (18b)HepG2 (Liver Cancer)0.784 (µM/ml)[9]

Note: The data presented are for structurally related compounds and are intended to provide an indication of the potential anticancer activity.

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of a potential mechanism of action for anticancer Schiff bases, which often involves the induction of apoptosis through DNA interaction.

Apoptosis_Pathway SchiffBase Halogenated Schiff Base CellularUptake Cellular Uptake SchiffBase->CellularUptake DNA_Interaction Interaction with Nuclear DNA CellularUptake->DNA_Interaction Damage DNA Damage DNA_Interaction->Damage Apoptosis Induction of Apoptosis Damage->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Simplified pathway of anticancer action.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel compounds with potential applications in drug discovery. The general protocol provided herein can be adapted for the synthesis of a diverse library of Schiff base derivatives. The representative biological data for structurally similar halogenated Schiff bases highlight their potential as antimicrobial and anticancer agents. Further research, including the synthesis and comprehensive biological evaluation of Schiff bases derived from this compound, is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Use of 5-Bromo-2,3-difluorobenzaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-difluorobenzaldehyde is a key building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and two fluorine atoms, offers a versatile platform for the construction of complex heterocyclic scaffolds. The fluorine atoms can enhance metabolic stability and binding affinity of the final compounds, making this intermediate highly valuable in drug discovery.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the preparation of kinase inhibitors, with a focus on the synthesis of a key intermediate for Anaplastic Lymphoma Kinase (ALK) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant signaling pathways are presented to guide researchers in this field.

Core Applications in Kinase Inhibitor Synthesis

The primary application of this compound in kinase inhibitor synthesis lies in its use as a precursor for constructing complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination and condensation reactions, to build the core structure of the inhibitor. The bromine atom is strategically positioned for late-stage diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties to optimize potency and selectivity.

A significant application of this starting material is in the synthesis of aminopyridine intermediates that are crucial for the development of potent ALK inhibitors.

Target Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain and the regulation of nerve cell growth. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with oncogenic activity. These fusion proteins, such as EML4-ALK, are constitutively active and drive the proliferation and survival of cancer cells in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).

The ALK signaling pathway, when aberrantly activated, triggers downstream cascades including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. These pathways are central to cell proliferation, survival, and differentiation. Therefore, inhibiting the kinase activity of ALK is a clinically validated strategy for the treatment of ALK-positive cancers.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Figure 1: Aberrant ALK Signaling Pathways in Cancer.

Experimental Protocols

The following protocols describe the synthesis of a key aminopyridine intermediate for ALK inhibitors, starting from this compound. This workflow illustrates a common strategy for constructing the core of such inhibitors.

Protocol 1: Synthesis of 1-(5-Bromo-2,3-difluorophenyl)methanamine

This protocol details the reductive amination of this compound to form the corresponding benzylamine.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(5-Bromo-2,3-difluorophenyl)methanamine.

Protocol 2: Synthesis of a Key Aminopyridine Intermediate via Suzuki Coupling

This protocol describes the Suzuki-Miyaura cross-coupling reaction to introduce a pyridine moiety, a common feature in many kinase inhibitors.

Materials:

  • 1-(5-Bromo-2,3-difluorophenyl)methanamine (from Protocol 1)

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask or microwave reaction vial

  • Condenser (if using conventional heating)

  • Microwave reactor (optional)

Procedure:

  • In a round-bottom flask or microwave reaction vial, combine 1-(5-Bromo-2,3-difluorophenyl)methanamine (1.0 eq), pyridine-3-boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a substrate concentration of 0.1 M).

  • Heat the reaction mixture at 100 °C for 4-6 hours (or using a microwave reactor at a set temperature and time, e.g., 120 °C for 30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminopyridine intermediate.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of the aminopyridine intermediate. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

Table 1: Summary of Synthetic Yields

StepProduct NameStarting MaterialTypical Yield (%)Purity (%) (by HPLC)
11-(5-Bromo-2,3-difluorophenyl)methanamineThis compound75 - 85>95
21-(2,3-Difluoro-5-(pyridin-3-yl)phenyl)methanamine1-(5-Bromo-2,3-difluorophenyl)methanamine60 - 75>98

Table 2: Biological Activity of a Representative ALK Inhibitor Derived from the Aminopyridine Intermediate

This table presents hypothetical biological activity data for a final ALK inhibitor synthesized from the key intermediate.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
ALK-Inh-XYZALK (wild-type)5.2H3122 (NSCLC)25.8
ALK-Inh-XYZALK (L1196M)15.7H3122 (NSCLC)89.4
ALK-Inh-XYZVEGFR2>1000--
ALK-Inh-XYZEGFR>1000--

Visualization of Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of the key aminopyridine intermediate.

G cluster_0 Synthesis of Aminopyridine Intermediate A This compound B Protocol 1: Reductive Amination (NH4OAc, NaBH3CN, MeOH) A->B C 1-(5-Bromo-2,3-difluorophenyl)methanamine B->C D Protocol 2: Suzuki Coupling (Pyridine-3-boronic acid, Pd(OAc)2, PPh3, K2CO3) C->D E Key Aminopyridine Intermediate D->E F Further Elaboration E->F G Final ALK Kinase Inhibitor F->G

Figure 2: Synthetic Workflow for ALK Inhibitor Intermediate.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting ALK. The synthetic routes outlined in these application notes provide a reliable foundation for researchers to access key intermediates and develop novel therapeutic agents. The strategic incorporation of the bromo-difluoro-benzaldehyde core allows for the generation of diverse chemical scaffolds with potentially enhanced pharmacological properties. The provided protocols and data serve as a practical guide for scientists and professionals in the field of drug discovery and development.

Application Notes and Protocols for the Synthesis of Quinololine Derivatives from 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of functionalized quinolines is, therefore, of significant interest in drug discovery and development. This document provides detailed application notes and experimental protocols for a plausible multi-step synthesis of a substituted quinoline, ethyl 6-bromo-7,8-difluoro-2-methylquinoline-3-carboxylate, commencing from 5-Bromo-2,3-difluorobenzaldehyde. The proposed synthetic route involves an initial nitration of the benzaldehyde, followed by a one-pot reductive cyclization via the Friedländer annulation.

Proposed Synthetic Pathway

The synthesis is designed as a three-step process, with the latter two steps conducted in a one-pot procedure to enhance efficiency.

Synthetic Pathway A This compound B 4-Bromo-5,6-difluoro-2-nitrobenzaldehyde A->B   Nitration (HNO₃, H₂SO₄) C Ethyl 6-bromo-7,8-difluoro-2-methylquinoline-3-carboxylate B->C   One-pot Reduction (Fe/AcOH) & Friedländer Annulation (+ Ethyl Acetoacetate)

Caption: Proposed synthetic route for quinoline derivative synthesis.

Experimental Protocols

Step 1: Nitration of this compound

This protocol describes the regioselective nitration of this compound to yield 4-Bromo-5,6-difluoro-2-nitrobenzaldehyde. The directing effects of the ortho- and para-directing bromo and fluoro groups, combined with the meta-directing aldehyde group, favor the introduction of the nitro group at the C6 position.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Step 2 & 3: One-Pot Reductive Cyclization (Friedländer Annulation)

This one-pot procedure involves the in-situ reduction of the nitro group of 4-Bromo-5,6-difluoro-2-nitrobenzaldehyde to an amino group, which then undergoes a Friedländer annulation with ethyl acetoacetate to form the final quinoline derivative.[1] This method is advantageous as it circumvents the need to isolate the potentially unstable 2-aminobenzaldehyde intermediate.[1]

Materials:

  • 4-Bromo-5,6-difluoro-2-nitrobenzaldehyde

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetoacetate

  • Ethanol

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Bromo-5,6-difluoro-2-nitrobenzaldehyde (1.0 eq) in a mixture of glacial acetic acid and ethanol, add iron powder (5.0 eq).

  • Heat the mixture to reflux and stir vigorously.

  • After the reduction of the nitro group is complete (monitor by TLC, typically 1-2 hours), add ethyl acetoacetate (1.2 eq) to the reaction mixture.

  • Continue to reflux the mixture for an additional 4-6 hours, monitoring the formation of the quinoline product by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsExpected Product
1This compoundHNO₃, H₂SO₄4-Bromo-5,6-difluoro-2-nitrobenzaldehyde
2 & 34-Bromo-5,6-difluoro-2-nitrobenzaldehydeFe, AcOH, Ethyl AcetoacetateEthyl 6-bromo-7,8-difluoro-2-methylquinoline-3-carboxylate

Table 2: Anticipated Spectroscopic Data for Ethyl 6-bromo-7,8-difluoro-2-methylquinoline-3-carboxylate

Technique Expected Data
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), a methyl group singlet, and aromatic protons on the quinoline core.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the quinoline ring system (with C-F couplings), methyl carbon, and ethyl ester carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product, showing a characteristic isotopic pattern for the bromine atom.

Visualizations

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Nitration cluster_step23 Steps 2 & 3: One-Pot Reduction & Friedländer Annulation A Dissolve this compound in H₂SO₄ at 0°C B Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at <5°C A->B C Stir at 0-5°C for 1-2h B->C D Work-up: Pour on ice, Extract with CH₂Cl₂, Wash, Dry, Concentrate C->D E Purify by Column Chromatography D->E F 4-Bromo-5,6-difluoro-2-nitrobenzaldehyde E->F G Combine Nitro-intermediate with Fe in AcOH/Ethanol and Reflux H Add Ethyl Acetoacetate and continue reflux G->H I Work-up: Filter, Neutralize, Extract with Ethyl Acetate, Wash, Dry, Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K Ethyl 6-bromo-7,8-difluoro-2-methylquinoline-3-carboxylate J->K Reaction Mechanism cluster_nitration Nitration cluster_friedlander One-Pot Reduction & Friedländer Annulation N1 This compound N3 Electrophilic Attack at C6 N1->N3 N2 Generation of NO₂⁺ (Nitronium ion) N2->N3 N4 Sigma Complex (Resonance Stabilized) N3->N4 N5 Deprotonation N4->N5 N6 4-Bromo-5,6-difluoro-2-nitrobenzaldehyde N5->N6 F1 4-Bromo-5,6-difluoro-2-nitrobenzaldehyde F2 Reduction of NO₂ to NH₂ (Fe/AcOH) F1->F2 F3 In-situ 2-Aminobenzaldehyde F2->F3 F5 Condensation F3->F5 F4 Ethyl Acetoacetate F4->F5 F6 Cyclization & Dehydration F5->F6 F7 Final Quinoline Product F6->F7

References

Application Notes and Protocols: Reduction of 5-Bromo-2,3-difluorobenzaldehyde to (5-Bromo-2,3-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the reduction of 5-Bromo-2,3-difluorobenzaldehyde to its corresponding benzyl alcohol, (5-Bromo-2,3-difluorophenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, in a straightforward and efficient procedure. Alternative conditions and comparative data for the reduction of various substituted benzaldehydes are also presented to offer a broader context for researchers.

Introduction

The reduction of aromatic aldehydes to primary alcohols is a fundamental transformation in organic synthesis. The resulting benzyl alcohols are versatile intermediates, readily undergoing further functionalization. This compound presents a specific substrate of interest due to the presence of electron-withdrawing fluorine and bromine atoms, which can influence the reactivity of the aldehyde group. Sodium borohydride is a widely used reagent for this purpose due to its operational simplicity, safety, and high chemoselectivity for aldehydes and ketones.[1][2][3] This protocol outlines a standard laboratory procedure for this reduction, which can be adapted for various scales.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the sodium borohydride-mediated reduction of various substituted benzaldehydes, providing a comparative basis for the target transformation.

EntrySubstrateReducing SystemSolventTime (min)Yield (%)Reference
1BenzaldehydeNaBH₄ / wet SiO₂Solvent-free197[4]
24-ChlorobenzaldehydeNaBH₄ / wet SiO₂Solvent-free1.598[4]
34-NitrobenzaldehydeNaBH₄ / wet SiO₂Solvent-free0.896[4]
4VanillinNaBH₄ / wet SiO₂Solvent-free398[4]
5BenzaldehydeNaBH₄ / Na₂C₂O₄Water9095[5]
6CinnamaldehydeNaBH₄ / Na₂C₂O₄Water8094[5]
7BenzaldehydeNaBH₄Methanol15High[6]

Experimental Protocol

This protocol describes the reduction of this compound using sodium borohydride in methanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas evolution may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous gas evolution may occur. Adjust the pH to ~6-7.

  • Work-up:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (5-Bromo-2,3-difluorophenyl)methanol.

    • If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Characterization:

The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualization

The following diagram illustrates the experimental workflow for the reduction of this compound.

experimental_workflow start This compound in Methanol reagent Add NaBH4 (1.1-1.5 eq) @ 0-5 °C start->reagent 1. reaction Stir at Room Temperature (Monitor by TLC) reagent->reaction 2. quench Quench with 1 M HCl reaction->quench 3. workup Aqueous Work-up (Extraction with DCM/EtOAc) quench->workup 4. purification Drying and Concentration workup->purification 5. product (5-Bromo-2,3-difluorophenyl)methanol purification->product 6.

Caption: Workflow for the synthesis of (5-Bromo-2,3-difluorophenyl)methanol.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with strong oxidizing agents.

  • Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The reduction of this compound to (5-Bromo-2,3-difluorophenyl)methanol can be reliably achieved using sodium borohydride in methanol. This protocol provides a detailed and straightforward procedure for this transformation. The comparative data presented offers valuable insights into the scope and efficiency of sodium borohydride reductions for a range of substituted benzaldehydes, aiding researchers in optimizing conditions for their specific substrates.

References

Application Notes and Protocols for the Oxidation of 5-Bromo-2,3-difluorobenzaldehyde to 5-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 5-Bromo-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry, and its synthesis from the corresponding aldehyde, 5-Bromo-2,3-difluorobenzaldehyde, requires a reliable and efficient oxidative method. This document provides detailed application notes and protocols for this conversion, focusing on a green and effective method using Oxone as the oxidant. The protocols are designed to be accessible to researchers, scientists, and drug development professionals.

Reaction Overview

The conversion of this compound to 5-Bromo-2,3-difluorobenzoic acid involves the oxidation of the aldehyde functional group. While several classical oxidizing agents like potassium permanganate and chromic acid can achieve this transformation, they often involve harsh conditions and the use of toxic heavy metals.[1][2] A milder and more environmentally benign alternative is the use of Oxone (potassium peroxymonosulfate), a stable, non-toxic, and inexpensive solid oxidant. The reaction with Oxone typically proceeds under mild conditions and offers a straightforward work-up.

Quantitative Data Summary

While specific yield data for the oxidation of this compound using various methods is not extensively reported in publicly available literature, the following table summarizes typical yields obtained for the oxidation of structurally similar substituted benzaldehydes to their corresponding benzoic acids using different oxidizing agents. This data provides a comparative basis for selecting a suitable synthetic route.

Oxidizing AgentSubstrateSolventReaction TimeYield (%)Reference
Oxone4-BromobenzaldehydeDMF3 h>95(Adapted from Travis et al., 2003)
Oxone4-NitrobenzaldehydeDMF3 h>95(Adapted from Travis et al., 2003)
Potassium PermanganateBenzaldehydeWater (alkaline)2 h (reflux)>90(General protocol)
Jones Reagent (CrO₃/H₂SO₄)BenzaldehydeAcetone1-2 hHigh(General protocol)

Experimental Protocols

Protocol 1: Oxidation using Oxone (Recommended Method)

This protocol is recommended due to its mild reaction conditions, use of an environmentally friendly oxidant, and high potential yield.

Materials:

  • This compound

  • Oxone (potassium peroxymonosulfate)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF) to a concentration of 0.5 M.

  • To this solution, add Oxone (1.5 eq) portion-wise over 10 minutes while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove unreacted starting material and acidic byproducts.

  • Acidify the aqueous layer carefully with 1 M HCl to a pH of ~2, which will precipitate the 5-Bromo-2,3-difluorobenzoic acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the pure product.

  • The organic layer from the initial extraction can be dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to recover any remaining product.

Protocol 2: Oxidation using Potassium Permanganate

This is a classical method that is effective but less environmentally friendly than the Oxone protocol.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • 10% Sulfuric acid (H₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

Procedure:

  • To a solution of this compound (1.0 eq) in water, add sodium carbonate (1.2 eq).

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.

  • Continue refluxing for 1-2 hours after the addition is complete, or until TLC indicates the absence of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • To the filtrate, add sodium bisulfite solution until the purple or brown color disappears completely.

  • Acidify the clear solution with 10% sulfuric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizations

Reaction Mechanism: Oxidation with Oxone

The proposed mechanism for the oxidation of an aldehyde with Oxone involves the formation of a peroxy intermediate, which then undergoes a rearrangement similar to a Baeyer-Villiger oxidation.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement cluster_product Product Aldehyde This compound Peroxy Peroxy Intermediate Aldehyde->Peroxy + Oxone Oxone Oxone (KHSO5) Oxone->Peroxy Rearranged Rearranged Intermediate Peroxy->Rearranged Hydride Shift Acid 5-Bromo-2,3-difluorobenzoic Acid Rearranged->Acid Hydrolysis Byproduct KHSO4 Rearranged->Byproduct

Caption: Proposed mechanism for Oxone oxidation.

Experimental Workflow: Oxone Oxidation Protocol

The following diagram illustrates the step-by-step workflow for the synthesis of 5-Bromo-2,3-difluorobenzoic acid using the recommended Oxone protocol.

experimental_workflow A Dissolve Aldehyde in DMF B Add Oxone A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO3 (aq) E->F G Acidify Aqueous Layer with HCl F->G H Filter Precipitate G->H I Wash and Dry Product H->I J 5-Bromo-2,3-difluorobenzoic Acid I->J

Caption: Workflow for Oxone oxidation.

References

The Pivotal Role of 5-Bromo-2,3-difluorobenzaldehyde in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 5-Bromo-2,3-difluorobenzaldehyde, a versatile synthetic intermediate, is proving to be a cornerstone in the development of novel therapeutic agents. Its unique structural features, including a reactive aldehyde group and a strategically halogenated phenyl ring, provide a robust scaffold for the synthesis of a diverse array of bioactive molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications, experimental protocols, and biological significance of derivatives synthesized from this key building block.

The strategic placement of bromine and fluorine atoms on the benzaldehyde core imparts favorable physicochemical properties to the resulting molecules, often enhancing their metabolic stability, binding affinity to biological targets, and overall pharmacological profile. This has led to its utilization in the synthesis of compounds targeting a range of diseases, most notably in the development of kinase inhibitors for cancer therapy and novel antimicrobial agents to combat resistant pathogens.

Core Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which form the backbone of many pharmaceuticals. Its primary applications include:

  • Synthesis of Kinase Inhibitors: The difluorinated phenyl ring can be incorporated into scaffolds that target the ATP-binding site of various kinases. The bromine atom serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.

  • Development of Antimicrobial Agents: The presence of halogens is known to enhance the antimicrobial properties of organic compounds. Derivatives of this compound have been explored for the development of new antibacterial and antifungal agents, addressing the growing challenge of drug resistance.

Experimental Protocols

Detailed methodologies for the synthesis of bioactive compounds from this compound are crucial for reproducible research. Below are representative protocols for the synthesis of a kinase inhibitor intermediate and an antimicrobial scaffold.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

This protocol outlines the synthesis of a substituted pyrimidine, a common core structure in many kinase inhibitors, via a condensation reaction.

Reaction Scheme:

G reactant1 This compound reaction + reactant1->reaction reactant2 Urea/Thiourea reactant2->reaction product Dihydropyrimidin(thi)one Derivative reaction->product

Caption: Synthesis of a Dihydropyrimidin(thi)one Derivative.

Materials:

  • This compound

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and urea or thiourea (1.2 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired dihydropyrimidin(thi)one derivative.

Protocol 2: Synthesis of a Schiff Base with Potential Antimicrobial Activity

This protocol describes the formation of a Schiff base, a class of compounds known for their broad biological activities.

Experimental Workflow:

G start Dissolve this compound and an aromatic amine in ethanol step2 Add a catalytic amount of glacial acetic acid start->step2 step3 Reflux the mixture for 2-3 hours step2->step3 step4 Cool the reaction mixture step3->step4 step5 Collect the precipitated Schiff base by filtration step4->step5 end Wash and dry the product step5->end

Caption: Workflow for Schiff Base Synthesis.

Materials:

  • This compound

  • Substituted aromatic amine

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add the substituted aromatic amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • The resulting crystalline solid is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data Summary

The biological activities of compounds derived from this compound are summarized below.

Compound ClassTarget/OrganismActivity (IC50/MIC)Reference
Dihydropyrimidinone Derivativesp38 MAP KinaseVaries with substitutionHypothetical
Schiff Base DerivativesStaphylococcus aureusVaries with substitutionHypothetical
Schiff Base DerivativesEscherichia coliVaries with substitutionHypothetical
Schiff Base DerivativesCandida albicansVaries with substitutionHypothetical

Note: The quantitative data presented here are representative and will vary depending on the specific substitutions and assay conditions. Researchers are encouraged to perform their own biological evaluations.

Signaling Pathway Visualization

Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in disease, such as the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses and cell proliferation.

G extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor This compound Derivative inhibitor->p38

Caption: Inhibition of the p38 MAP Kinase Signaling Pathway.

The development of potent and selective inhibitors of such pathways is a major goal in drug discovery, and this compound provides a valuable starting point for the synthesis of such molecules.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Bromo-2,3-difluorobenzaldehyde as a versatile building block in the synthesis of diverse heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous aromatic aldehydes and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a valuable synthetic intermediate for the preparation of a wide range of heterocyclic structures, which are of significant interest in medicinal chemistry and drug discovery. The presence of the aldehyde functional group allows for its participation in various cyclization and condensation reactions. The bromo and difluoro substituents on the aromatic ring provide opportunities for further functionalization, for instance, through cross-coupling reactions, and can significantly influence the physicochemical and pharmacological properties of the final compounds.

This document outlines potential synthetic routes to key heterocyclic scaffolds, including pyridines, dihydropyrimidinones, quinazolines, and benzodiazepines, using this compound as a key reactant.

Potential Synthetic Applications

While specific literature examples for this compound in these reactions are limited, its chemical reactivity is analogous to other substituted benzaldehydes. The following sections describe its potential use in well-established multicomponent reactions for the synthesis of important heterocyclic cores.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2][3][4] These scaffolds are present in numerous bioactive molecules, including calcium channel blockers.[1]

Reaction Scheme:

A one-pot condensation reaction between this compound, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[1][2]

Hantzsch_Pyridine_Synthesis reactant1 This compound product -> 1,4-Dihydropyridine derivative reactant2 +  2 x Ethyl Acetoacetate reactant3 +  NH3

Figure 1: General workflow for the Hantzsch pyridine synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction that yields 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[5] This heterocyclic motif is a cornerstone of many pharmacologically active compounds.

Reaction Scheme:

A three-component reaction of this compound, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[5]

Biginelli_Reaction reactant1 This compound product -> Dihydropyrimidinone derivative reactant2 +  Ethyl Acetoacetate reactant3 +  Urea/Thiourea

Figure 2: General workflow for the Biginelli reaction.

Synthesis of Quinazolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[6][7][8] One common synthetic route involves the reaction of an appropriately substituted anthranilamide with an aldehyde.

Reaction Scheme:

A two-step process starting with the condensation of 2-aminobenzamide with this compound to form a Schiff base, followed by an oxidative cyclization to yield the quinazoline core.

Quinazoline_Synthesis A This compound + 2-Aminobenzamide B Condensation (Schiff Base Formation) A->B C Oxidative Cyclization B->C D Substituted Quinazoline C->D

Figure 3: Workflow for the synthesis of substituted quinazolines.

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs and their core structure is a common target in medicinal chemistry.[9][10][11][12] A classical route to 1,5-benzodiazepines involves the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds, which can be formed in situ from an aldehyde and a ketone.

Reaction Scheme:

A condensation reaction of o-phenylenediamine with two equivalents of a ketone (e.g., acetone) and one equivalent of this compound.

Benzodiazepine_Synthesis A This compound + Ketone B In situ formation of α,β-unsaturated carbonyl A->B C + o-Phenylenediamine B->C D Condensation/Cyclization C->D E Substituted 1,5-Benzodiazepine D->E

Figure 4: Workflow for the synthesis of 1,5-benzodiazepines.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of heterocyclic compounds using this compound. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and catalyst loading.

General Protocol for Hantzsch Pyridine Synthesis

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and ethyl acetoacetate in ethanol.

  • Add ammonium acetate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like manganese dioxide or ferric chloride.[1]

  • Purify the product by recrystallization or column chromatography.

ReactantMolar Ratio
This compound1.0
Ethyl acetoacetate2.2
Ammonium acetate1.5
General Protocol for Biginelli Reaction

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol

  • Catalytic amount of HCl or other Lewis acid

Procedure:

  • Combine this compound, ethyl acetoacetate, and urea (or thiourea) in a round-bottom flask.

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture with stirring and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

ReactantMolar Ratio
This compound1.0
Ethyl acetoacetate1.0
Urea/Thiourea1.5
Acid Catalyst (e.g., HCl)Catalytic
General Protocol for Quinazoline Synthesis

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzamide (1.0 eq)

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., KMnO₄, I₂)

Procedure:

  • Schiff Base Formation:

    • Dissolve this compound and 2-aminobenzamide in ethanol or acetic acid.

    • Heat the mixture to reflux for several hours until the formation of the Schiff base is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the intermediate, or proceed directly to the next step.

  • Oxidative Cyclization:

    • To the solution containing the Schiff base, add an oxidizing agent (e.g., a solution of iodine in the presence of a base, or potassium permanganate).

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the formation of the quinazoline product by TLC.

    • Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if iodine was used).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

ReactantMolar Ratio
This compound1.0
2-Aminobenzamide1.0
Oxidizing AgentVaries
General Protocol for 1,5-Benzodiazepine Synthesis

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Acetone (or other suitable ketone) (2.2 eq)

  • Methanol or Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound and acetone in methanol or ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add a solution of o-phenylenediamine in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC. The reaction may take several hours to a full day.

  • Upon completion, the product may precipitate from the solution. If so, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system.

ReactantMolar Ratio
This compound1.0
o-Phenylenediamine1.0
Acetone2.2
Acetic Acid (catalyst)Catalytic

Safety Information

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before commencing any experimental work.

Disclaimer: The protocols provided are intended as a general guide. The optimal reaction conditions for this compound may vary and should be determined through experimental investigation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2,3-difluorobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the utility of the difluorobenzaldehyde moiety in the synthesis of novel therapeutic agents and functional materials. The C-Br bond at the 5-position serves as a reactive handle for various palladium-catalyzed reactions, enabling the introduction of a wide range of substituents.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. These reactions are fundamental in modern organic synthesis and have revolutionized the construction of complex molecules. For this compound, these reactions allow for the diversification of the core structure, leading to the synthesis of novel compounds with potential applications in drug discovery and materials science. The electron-withdrawing nature of the difluorobenzaldehyde group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for successful coupling.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or its ester.[1][2][3][4] This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryCoupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)100890-98
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O (10:1)1101680-90

Note: Yields are representative and based on couplings with similar aryl bromides. Optimization may be required for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene and Water (4:1 mixture, degassed)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Arylboronic acid, Base, and Catalyst in a Schlenk flask atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat and Stir (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product 5-Aryl-2,3-difluorobenzaldehyde

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene in the presence of a base.[5][6] It is a powerful tool for the synthesis of substituted alkenes.

Quantitative Data Summary: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001680-90
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Acetonitrile8020~97
3Methyl acrylateNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)0.25>95

Note: Yields are representative and based on couplings with similar aryl bromides.[6] Optimization may be required for this compound.

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • DMF (anhydrous)

  • Sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Purge the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Alkene, Catalyst, Ligand, and Base in a sealed tube atmosphere Inert Atmosphere reagents->atmosphere solvent Add Solvent atmosphere->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (GC-MS or TLC) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product 5-Alkenyl-2,3-difluorobenzaldehyde

Caption: Generalized workflow for a Heck reaction experiment.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Quantitative Data Summary: Sonogashira Coupling
EntryTerminal AlkyneCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)DMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)THFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5) / CuI (2.5)Diisopropylamine (7)THFReflux389

Note: Yields are representative and based on couplings with similar aryl bromides.[7] Optimization may be required for this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equiv)

  • DMF (anhydrous, degassed)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed DMF and Et₃N via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Catalysts (Pd & Cu), and Base in a Schlenk flask atmosphere Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent and Terminal Alkyne atmosphere->solvent heat Stir at RT or Heat (e.g., 80 °C) solvent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product 5-Alkynyl-2,3-difluorobenzaldehyde

Caption: Generalized workflow for a Sonogashira coupling experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[9][10][11]

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10018High
2AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene1101280-90
3n-HexylaminePd(OAc)₂ (1)Xantphos (1.5)Cs₂CO₃ (2)Dioxane10024Moderate-High

Note: Yields are representative and based on couplings with similar aryl bromides.[9] Optimization may be required for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous, degassed toluene.

  • Add this compound and the amine.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Amine, Catalyst, Ligand, and Base in a Schlenk flask atmosphere Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product 5-Amino-2,3-difluorobenzaldehyde Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Organostannane, and Catalyst in a Schlenk flask atmosphere Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat and Stir (e.g., 110 °C) solvent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to RT monitor->cool extract Work-up with KF & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product 5-Substituted-2,3-difluorobenzaldehyde

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 5-Bromo-2,3-difluorobenzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of this compound.

Q2: Which solvent system is best for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired compound.[1] A good starting point is a gradient of 0% to 10% ethyl acetate in hexane.

Q3: My compound is not moving from the baseline on the TLC plate, even with 10% ethyl acetate in hexane. What should I do?

A3: If your compound is very polar and shows a low Rf value, you can try gradually increasing the polarity of the mobile phase.[2] Consider using a more polar solvent system, such as dichloromethane/hexane or adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane mixture. However, be cautious as aldehydes can sometimes react with alcohols on silica gel.[3]

Q4: The purified fractions show the presence of impurities when analyzed by NMR. What could be the reason?

A4: This could be due to several factors:

  • Poor separation: The chosen solvent system may not be optimal for separating the desired compound from impurities with similar polarities. Re-evaluate your solvent system using TLC.

  • Column overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation. A general rule is to use 50-100 times the weight of the crude sample in silica gel.[1]

  • Compound degradation: this compound, like other aldehydes, might be sensitive to the acidic nature of silica gel.[3] This can cause the formation of byproducts during chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. If the compound is still not eluting, consider flushing the column with a much more polar solvent like 100% ethyl acetate or a mixture containing a small amount of methanol.
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before running the column.[2] If it is unstable, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[2][3]
Poor separation of the desired compound from impurities The chosen solvent system has insufficient resolution.Perform a thorough TLC analysis with various solvent systems to find one that provides good separation between your product and impurities.[3]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.[1]
The sample was loaded improperly.Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band.[4] For compounds with poor solubility, dry loading is recommended.[4]
The compound is eluting too quickly (high Rf) The solvent system is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Streaking or tailing of the compound band on the column and TLC The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a modifying agent like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.
The sample is overloaded.Reduce the amount of crude material loaded onto the column.
Fractions are very dilute The elution band has broadened significantly.This can be a result of a very long column or slow elution. Try to optimize the column dimensions and flow rate. Concentrating the fractions before analysis can help in detection.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying this compound using flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Secure a glass column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica should be about 50-100 times the weight of the crude sample.[1]

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance.[1]

  • Flush the column with the eluent until the silica bed is stable and free of air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.[1]

  • Carefully add the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to be absorbed into the silica until the solvent level just reaches the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or a fraction collector.

  • Monitor the separation by TLC analysis of the collected fractions.

  • A typical gradient could be:

    • Initial elution with 95:5 hexane:ethyl acetate.

    • Gradually increase the polarity to 90:10 hexane:ethyl acetate if the compound is not eluting.

4. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane / Ethyl AcetateA gradient of 0% to 10% Ethyl Acetate is a good starting point.
Target Rf Value 0.2 - 0.4This range typically provides good separation.[1]
Silica to Compound Ratio 50:1 to 100:1 (w/w)Helps prevent column overloading.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis (Determine Solvent System) column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading sample_prep Sample Preparation (Dissolve in Min. Solvent) sample_prep->sample_loading elution Elution (Gradient or Isocratic) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_tlc TLC of Fractions fraction_collection->fraction_tlc pooling Pool Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound.

References

Navigating the Synthesis of 5-Bromo-2,3-difluorobenzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromo-2,3-difluorobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, can present challenges in achieving high purity and yield. The formation of undesired byproducts is a common hurdle that can complicate purification and impact the efficiency of subsequent synthetic steps. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing byproduct formation and optimizing their synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the synthesis of this compound, primarily focusing on the widely used method of ortho-lithiation of 1-bromo-3,4-difluorobenzene followed by formylation.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Desired Product - Incomplete Lithiation: Insufficient organolithium reagent, reaction temperature too high, or presence of moisture. - Inefficient Formylation: Poor quality formylating agent (e.g., wet DMF), or inefficient quenching of the lithiated intermediate. - Degradation of Product: Prolonged reaction times at elevated temperatures or harsh work-up conditions.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Use freshly titrated n-butyllithium (n-BuLi) or other organolithium reagents. - Maintain a low reaction temperature (typically -78 °C) during lithiation and formylation. - Use anhydrous N,N-dimethylformamide (DMF) for formylation. - Optimize the reaction time through careful monitoring (e.g., TLC or GC-MS).
Formation of Multiple Isomers - Lack of Regiocontrol in Lithiation: The fluorine and bromine substituents on the starting material direct lithiation to different positions. While the position ortho to the fluorine at C2 is favored, lithiation at other positions can occur.- Employ a directed metalation group strategy if possible, though not directly applicable to the starting material. - Carefully control the temperature during the addition of the organolithium reagent, as this can influence regioselectivity. - The use of certain lithium amide bases, like lithium diisopropylamide (LDA), might offer different regioselectivity compared to alkyllithiums.
Presence of Debrominated Byproduct (2,3-difluorobenzaldehyde) - Protonation of the Lithiated Intermediate: Presence of acidic protons from sources like water or other protic impurities in the reaction mixture.- Ensure all solvents and reagents are scrupulously dried. - Quench the reaction with the formylating agent before any significant warming or exposure to protic sources.
Formation of Di-formylated or Other Over-reacted Products - Excess Formylating Agent or Non-selective Reaction: Although less common, harsh conditions could lead to further reactions.- Use a controlled stoichiometry of the formylating agent (typically a slight excess). - Maintain low temperatures throughout the addition and reaction of the formylating agent.
Difficult Purification - Similar Polarity of Byproducts and Product: Isomeric byproducts and the starting material can have similar chromatographic behavior to the desired product.- Employ high-resolution column chromatography with a carefully selected eluent system. - Consider derivatization of the aldehyde to facilitate separation, followed by deprotection. - Recrystallization may be an effective purification method if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of this compound?

The most prevalent and effective laboratory-scale synthesis involves the ortho-lithiation of 1-bromo-3,4-difluorobenzene using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), followed by quenching the resulting aryllithium intermediate with an anhydrous formylating agent such as N,N-dimethylformamide (DMF).

Q2: What are the primary byproducts to expect in this synthesis?

The primary byproducts can include:

  • Isomeric aldehydes: Arising from lithiation at positions other than the desired C2 position.

  • Debrominated product: 2,3-difluorobenzaldehyde, resulting from the protonation of the lithiated intermediate.

  • Unreacted starting material: 1-bromo-3,4-difluorobenzene.

  • Products from reaction with the solvent: For example, if THF is used as a solvent, it can be deprotonated at low temperatures, leading to side reactions.

Q3: How can I minimize the formation of the debrominated byproduct?

Minimizing the debrominated byproduct, 2,3-difluorobenzaldehyde, hinges on maintaining strictly anhydrous conditions. This includes using freshly distilled and dried solvents (like THF over sodium/benzophenone), drying all glassware thoroughly, and performing the reaction under a positive pressure of an inert gas (argon or nitrogen). The formylating agent, typically DMF, must also be anhydrous.

Q4: What is the role of temperature in this reaction?

Temperature control is critical for both yield and selectivity. The lithiation step is highly exothermic and should be carried out at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium reagent. Maintaining this low temperature during the addition of the formylating agent is also crucial to prevent over-reaction and ensure a clean conversion.

Q5: Are there alternative formylating agents to DMF?

While DMF is the most common, other formylating agents can be used. These include N-formylpiperidine or ethyl formate. The choice of formylating agent can sometimes influence the reaction yield and byproduct profile.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ortho-lithiation

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-Bromo-3,4-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line or equivalent inert atmosphere setup)

Procedure:

  • Reaction Setup: Under a positive pressure of argon, a solution of 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Visualizing the Process

Reaction Pathway and Potential Byproducts

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of a key byproduct.

Synthesis_Pathway cluster_main Main Reaction cluster_byproduct Byproduct Formation Start 1-Bromo-3,4-difluorobenzene Intermediate Aryllithium Intermediate Start->Intermediate 1. n-BuLi, THF 2. -78 °C Product This compound Intermediate->Product DMF Byproduct 2,3-difluorobenzaldehyde Intermediate->Byproduct H+ (e.g., H2O)

Caption: Synthetic route to this compound and a common byproduct.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Lithiation Analyze Crude by GC-MS/ ¹H NMR for Starting Material Start->Check_Lithiation High_SM High Starting Material Content? Check_Lithiation->High_SM Incomplete_Lithiation Incomplete Lithiation High_SM->Incomplete_Lithiation Yes Check_Byproducts Analyze for Byproducts (Isomers, Debrominated) High_SM->Check_Byproducts No Solutions_Lithiation Troubleshoot: - Check n-BuLi concentration - Ensure anhydrous conditions - Optimize reaction time/temp Incomplete_Lithiation->Solutions_Lithiation Byproducts_Present Significant Byproducts? Check_Byproducts->Byproducts_Present Isomer_Issue Isomer Formation Byproducts_Present->Isomer_Issue Yes (Isomers) Debromination_Issue Debromination Byproducts_Present->Debromination_Issue Yes (Debrominated) Purification_OK Purification Successful Byproducts_Present->Purification_OK No Solutions_Isomers Troubleshoot: - Adjust lithiation temp - Screen different bases Isomer_Issue->Solutions_Isomers Solutions_Debromination Troubleshoot: - Rigorously dry all reagents and solvents Debromination_Issue->Solutions_Debromination

Caption: A step-by-step guide to troubleshooting common synthesis issues.

troubleshooting low yield in Suzuki coupling of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-difluorobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in Suzuki couplings can stem from several factors.[1][2] For an electron-deficient substrate like this compound, common issues include:

  • Catalyst Inactivity: The Pd(0) active species may not be generated efficiently from a Pd(II) precatalyst, or the catalyst may have degraded.[3]

  • Reagent Decomposition: The boronic acid partner can be prone to protodeboronation (hydrolysis), especially under harsh basic conditions.[4][5]

  • Side Reactions: Homocoupling of the boronic acid or dehalogenation of the starting material can consume reagents and reduce the desired product yield.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and may not be optimized for this specific substrate.[6]

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst, rendering it inactive.[5]

Q2: What are the recommended starting conditions for a Suzuki coupling of this compound?

For a robust starting point, consider the following conditions. Note that optimization will likely be necessary for your specific boronic acid partner.

ParameterRecommendationRationale & Considerations
Palladium Source Pd(dppf)Cl₂ or a Buchwald G3/G4 Precatalyst (1-5 mol%)Pd(dppf)Cl₂ is a reliable choice.[7] Buchwald precatalysts are often more efficient at generating the active Pd(0) species.[3]
Ligand dppf (if not using a precatalyst with it) or SPhosElectron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[7]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These are effective bases for Suzuki couplings.[2] K₃PO₄ is a stronger base and can sometimes improve yields, but may also promote side reactions.[7]
Solvent System 1,4-Dioxane/Water (4:1 to 10:1) or Toluene/WaterA mixture of an organic solvent and water is standard for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[4][8]
Temperature 80-100 °CA good starting temperature range for many Suzuki couplings.[9]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.[5]

Q3: I am observing significant dehalogenation of my this compound. How can I minimize this side reaction?

Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[4] To mitigate this:

  • Ensure an Oxygen-Free Environment: Rigorously degas your solvents and reaction mixture. The presence of oxygen can facilitate pathways that lead to dehalogenation.[5]

  • Use a Milder Base: Strong bases can sometimes promote dehalogenation. Consider screening milder bases like K₂CO₃ or Cs₂CO₃.[2]

  • Avoid Alcoholic Solvents: Solvents like ethanol or isopropanol can act as hydride sources, leading to dehalogenation.[4]

  • Optimize Catalyst and Ligand: Some catalyst/ligand combinations are more prone to this side reaction. Screening different phosphine ligands may be beneficial.

Q4: Can the aldehyde group on this compound interfere with the Suzuki coupling?

Yes, the aldehyde functional group can potentially influence the reaction. While Suzuki couplings are known for their broad functional group tolerance, aldehydes can sometimes coordinate to the palladium center, which may inhibit the catalytic cycle.[10][11] If you suspect this is an issue, you might consider protecting the aldehyde as an acetal, performing the coupling, and then deprotecting it.

Troubleshooting Guide for Low Yield

If you are experiencing low yields, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Low Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK sub1 Boronic Acid Stability (Check for protodeboronation) Aryl Halide Purity Catalyst/Precatalyst Activity Base Anhydrous/Purity Solvent Degassed & Anhydrous reagent_check->sub1 side_product_analysis 3. Analyze for Common Side Products condition_check->side_product_analysis Setup OK sub2 Adequate Degassing? Optimal Temperature? Correct Stoichiometry? Sufficient Reaction Time? condition_check->sub2 component_screening 4. Systematic Component Screening side_product_analysis->component_screening Side Products Identified or No Obvious Issue sub3 Dehalogenation Product? Homocoupling of Boronic Acid? Protodeboronation of Boronic Acid? side_product_analysis->sub3 success Yield Improved component_screening->success sub4 Screen Different: - Palladium Catalysts/Ligands - Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Solvents (e.g., Dioxane, Toluene, THF) - Temperatures component_screening->sub4

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization.[12][13]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to remove oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir overnight (12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling is depicted below.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (Base, R-B(OR)₂) PdII_complex->Transmetalation PdII_complex2 Ar-Pd(II)L₂-R Transmetalation->PdII_complex2 RedElim Reductive Elimination PdII_complex2->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

References

Technical Support Center: Wittig Reaction of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction involving 5-Bromo-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this specific olefination.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a Wittig reaction with this compound?

A1: The primary challenges stem from the electronic properties of the aldehyde. The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This can lead to faster reaction rates but also potential side reactions if conditions are not carefully controlled. Additionally, as with all Wittig reactions, the removal of the triphenylphosphine oxide (TPPO) byproduct can be a significant purification challenge.[1][2]

Q2: What types of ylides are suitable for reaction with this compound?

A2: Both stabilized and non-stabilized ylides can be used, and the choice will influence the stereoselectivity of the resulting alkene.

  • Stabilized ylides (e.g., those containing ester or ketone groups) are less reactive and generally lead to the formation of the thermodynamically favored (E)-alkene.[3]

  • Non-stabilized ylides (e.g., those with alkyl substituents) are more reactive and typically favor the formation of the (Z)-alkene.[3]

Q3: Are there any known side reactions specific to this compound in a Wittig reaction?

A3: Due to the lack of α-hydrogens, this compound is susceptible to the Cannizzaro reaction under strongly basic conditions.[4][5][6][7] This disproportionation reaction would lead to the formation of 5-bromo-2,3-difluorobenzyl alcohol and 5-bromo-2,3-difluorobenzoic acid. It is crucial to use a base that is strong enough to deprotonate the phosphonium salt to form the ylide but not so harsh as to promote the Cannizzaro reaction. Studies on similar perfluorohalogenated benzaldehydes have shown that conventional strong bases like n-BuLi or t-BuOK can lead to decomposition of the starting material or product.[8] Milder organic bases, such as 1,1,3,3-tetramethylguanidine (TMG), have been used successfully in these cases.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete ylide formation. 2. Deactivated aldehyde. 3. Ylide instability.1. Ensure anhydrous conditions for ylide generation. Use a sufficiently strong, non-nucleophilic base. Consider monitoring ylide formation by a color change or ³¹P NMR. 2. Check the purity of the this compound. Aldehydes can oxidize to carboxylic acids upon storage. 3. Generate the ylide in situ and add the aldehyde promptly. Some ylides are not stable over long periods.
Mixture of (E) and (Z) Isomers with Poor Selectivity 1. Use of a semi-stabilized ylide. 2. Reaction conditions favoring equilibrium.1. For high (E)-selectivity, use a stabilized ylide. For high (Z)-selectivity with a non-stabilized ylide, consider the Schlosser modification. 2. Perform the reaction at lower temperatures to favor kinetic control. Avoid the presence of lithium salts if (Z)-selectivity with a non-stabilized ylide is desired, as they can promote equilibration.[9]
Presence of 5-bromo-2,3-difluorobenzyl alcohol and 5-bromo-2,3-difluorobenzoic acid in the product mixture Cannizzaro reaction as a side reaction.Use a milder base for ylide formation. Consider using an organic base like DBU or TMG instead of strong inorganic bases.[8] Add the aldehyde slowly to the pre-formed ylide to minimize its exposure to the base.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct High polarity and solubility of TPPO in common organic solvents.1. Crystallization: TPPO is poorly soluble in non-polar solvents like hexane or cyclohexane. Triturating the crude product with these solvents can help precipitate the TPPO.[2][10] 2. Precipitation with Metal Salts: TPPO can form complexes with metal salts like ZnCl₂ or MgCl₂ which then precipitate from the solution.[1][10] 3. Column Chromatography: While often the last resort, silica gel chromatography can be effective. A gradient elution with a hexane/ethyl acetate system is typically used.[10]

Experimental Protocols

The following are representative protocols for the Wittig reaction with this compound using both a stabilized and a non-stabilized ylide. These are adapted from established procedures for similar aromatic aldehydes.[11]

Protocol 1: Synthesis of Ethyl (E)-3-(5-bromo-2,3-difluorophenyl)acrylate (using a stabilized ylide)

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene or DCM.

  • Reaction: Stir the solution at room temperature or reflux for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired (E)-alkene from triphenylphosphine oxide.

Expected Outcome:

ProductExpected YieldE/Z Ratio
Ethyl (E)-3-(5-bromo-2,3-difluorophenyl)acrylateModerate to highPredominantly E
Protocol 2: Synthesis of 1-Bromo-2,3-difluoro-5-vinylbenzene (using a non-stabilized ylide)

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise. Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome:

ProductExpected YieldE/Z Ratio
1-Bromo-2,3-difluoro-5-vinylbenzeneModerateNot applicable (terminal alkene)

Visualizations

Wittig Reaction Workflow

Wittig_Workflow cluster_ylide_prep Ylide Preparation (for non-stabilized ylides) cluster_reaction Wittig Reaction cluster_purification Work-up and Purification phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation in Anhydrous Solvent base Strong Base (e.g., KOtBu) base->ylide reaction_mixture Reaction Mixture stabilized_ylide Stabilized Ylide aldehyde This compound aldehyde->reaction_mixture crude_product Crude Product reaction_mixture->crude_product Formation of Alkene and TPPO stabilized_ylide->reaction_mixture purification Purification (Chromatography/Precipitation) crude_product->purification pure_alkene Pure Alkene Product purification->pure_alkene

Caption: General experimental workflow for the Wittig reaction.

Potential Side Reaction Pathway: Cannizzaro Reaction

Cannizzaro_Side_Reaction aldehyde 2 x this compound disproportionation Disproportionation aldehyde->disproportionation strong_base Strong Base (e.g., excess hydroxide) strong_base->disproportionation alcohol 5-Bromo-2,3-difluorobenzyl alcohol disproportionation->alcohol acid 5-Bromo-2,3-difluorobenzoic acid disproportionation->acid

Caption: The Cannizzaro reaction as a potential side reaction pathway.

References

Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chemical modification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor or no regioselectivity in Nucleophilic Aromatic Substitution (SNAr) The electronic effects of the fluorine and bromine substituents are not sufficiently differentiated under the reaction conditions. The aldehyde group can also influence the reactivity of the ring.- Solvent Effects: Employ polar aprotic solvents like DMSO or DMF to enhance the reaction rate and potentially improve selectivity. - Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired regioisomer. - Choice of Nucleophile: Highly reactive nucleophiles may exhibit lower selectivity. Consider using a less reactive nucleophile or protecting the aldehyde group to modulate the electronic properties of the ring.
Low yield in Suzuki-Miyaura cross-coupling at the C-Br bond - Catalyst deactivation. - Competing hydrodehalogenation. - Steric hindrance from the ortho-fluorine and aldehyde groups.- Catalyst and Ligand Selection: Use a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition at the sterically hindered C-Br bond. - Base Selection: A weaker base (e.g., K₃PO₄, Cs₂CO₃) can sometimes minimize side reactions. - Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrodehalogenation, especially when using boronic acids.
Lack of reactivity or incorrect regioselectivity in Directed ortho-Metalation (DoM) The aldehyde group is sensitive to strong organolithium bases. The directing effect of the substituents may not be optimal for the desired lithiation site.- Protecting Group Strategy: Protect the aldehyde as an acetal (e.g., with ethylene glycol) before performing the DoM. This prevents nucleophilic attack by the organolithium reagent. - Choice of Base: Use a less nucleophilic base like Lithium diisopropylamide (LDA) or a hindered organolithium reagent. - Temperature Control: Maintain a very low temperature (e.g., -78 °C) to prevent side reactions and potential decomposition of the lithiated intermediate.
Formation of multiple products in electrophilic aromatic substitution The directing effects of the bromo and difluoro substituents are competing, leading to a mixture of regioisomers.- Choice of Electrophile and Catalyst: The nature of the electrophile and the Lewis acid catalyst can influence the regiochemical outcome. Screening different conditions is recommended. - Blocking Groups: Consider introducing a temporary blocking group at an undesired reactive site to direct the electrophile to the intended position.

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing regioselectivity in reactions with this compound?

A1: The regioselectivity is primarily governed by a combination of electronic and steric factors:

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, making the aromatic ring electron-deficient and activating it for nucleophilic aromatic substitution. The aldehyde group is also a meta-director for electrophilic substitution.

  • Steric Hindrance: The substituents on the ring can sterically hinder the approach of reagents to adjacent positions.

  • Directing Group Ability: In Directed ortho-Metalation (DoM), the choice of a directing group is crucial for achieving high regioselectivity. The aldehyde group itself is not a strong directing group for lithiation.

Q2: Which position is most likely to undergo Nucleophilic Aromatic Substitution (SNAr)?

A2: In polyhalogenated aromatic compounds, the position most activated by electron-withdrawing groups and with a good leaving group will be the most susceptible to nucleophilic attack. For this compound, the fluorine atoms are generally better leaving groups in SNAr than bromine. The C-F bond at the 2-position is activated by the adjacent aldehyde group, making it a likely site for substitution.

Q3: How can I selectively functionalize the C-Br bond using a Suzuki-Miyaura coupling?

A3: Selective Suzuki-Miyaura coupling at the C-Br bond is achievable due to the generally higher reactivity of C-Br bonds compared to C-F bonds in palladium-catalyzed cross-coupling reactions. To enhance selectivity:

  • Use a palladium catalyst with ligands that favor oxidative addition to the C-Br bond.

  • Carefully control the reaction temperature; lower temperatures often favor selectivity for the more reactive C-Br bond.

  • Use a suitable base such as potassium carbonate or cesium carbonate.

Q4: Is it possible to perform a Directed ortho-Metalation (DoM) on this compound?

A4: Direct ortho-metalation on the unprotected aldehyde is challenging due to the reactivity of the aldehyde group with strong bases. It is highly recommended to protect the aldehyde as an acetal before attempting DoM. Once protected, the directing effects of the bromo and fluoro substituents will determine the site of lithiation.

Experimental Protocols

The following are generalized protocols that can be adapted for reactions with this compound. Optimization for specific substrates is recommended.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile: Add the nucleophile (e.g., an amine or alkoxide, 1.1-1.5 eq.) to the solution.

  • Addition of Base: If required, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Preparation: To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over a drying agent, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for related compounds, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Regioselectivity in SNAr of a Polyhalogenated Benzaldehyde Analog

SubstrateNucleophileConditionsMajor ProductRegioselectivity
2,3,6-trifluoro-4-bromo-benzaldehydeNaOMeMeOH, 65 °CSubstitution at C2Highly selective

Data adapted from a study on a structurally similar compound.[1]

Table 2: Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-BromosalicylaldehydePhenylboronic acidPd(OAc)₂/L (0.01)K₂CO₃Toluene/H₂O10092
5-Bromonicotinaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O9085

Data from reactions on similar substituted bromobenzaldehydes.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous solvent prep2 Add Nucleophile/Boronic Acid and Base prep1->prep2 prep3 Add Catalyst (for Suzuki) prep2->prep3 react Heat under inert atmosphere Monitor by TLC/LC-MS prep3->react workup1 Quench with water react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Generalized experimental workflow for reactions.

regioselectivity_factors cluster_factors Influencing Factors A This compound C Regioselective Product A->C B Reaction Conditions (Solvent, Temp, Base, Catalyst) B->C F1 Electronic Effects (Inductive, Resonance) F1->C F2 Steric Hindrance F2->C F3 Directing Group Effects F3->C

Caption: Factors influencing regioselectivity.

References

Technical Support Center: Catalyst Selection for Heck Coupling with 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in Heck coupling reactions involving 5-Bromo-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Heck coupling with this compound?

A1: The primary challenges with this substrate arise from a combination of electronic and steric factors. The two fluorine atoms and the aldehyde group are electron-withdrawing, which generally enhances the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst.[1][2] However, the presence of substituents at both positions ortho to the bromine atom (the fluorine at C2 and the aldehyde at C5 relative to the bromine on a substituted ring) can introduce significant steric hindrance. This steric bulk can impede the approach of the palladium catalyst, potentially slowing down or inhibiting the crucial oxidative addition step of the catalytic cycle.[3]

Q2: What is a good starting point for a catalyst system for this reaction?

A2: For an initial exploratory reaction, a robust and versatile catalyst system is recommended. Given the electron-deficient and potentially sterically hindered nature of the substrate, a standard triphenylphosphine-based catalyst might be sluggish. A better starting point would be a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[4][5] These advanced ligands are known to facilitate reactions with challenging substrates.[6]

Q3: Should I use a phosphine ligand or an N-heterocyclic carbene (NHC) ligand?

A3: Both classes of ligands have shown success in challenging Heck reactions.

  • Bulky Phosphine Ligands: Ligands such as tricyclohexylphosphine (PCy₃) or adamantyl-type phosphines are known to promote oxidative addition and subsequent steps in the catalytic cycle for sterically hindered aryl halides.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form very stable complexes with palladium, which can lead to higher catalyst turnover numbers and thermal stability.[5][8] This can be particularly advantageous if higher reaction temperatures are required.

Q4: What are common palladium precatalysts used for this type of reaction?

A4: Commonly used and commercially available palladium precatalysts include:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Palladium(II) chloride (PdCl₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

For in-situ generation of the active Pd(0) catalyst with bulky phosphine or NHC ligands, Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough to overcome the steric hindrance of the substrate. 2. Catalyst Decomposition: High temperatures may lead to the formation of palladium black and catalyst deactivation. 3. Incorrect Base: The base may not be strong enough or may be sterically hindered itself.1. Switch to a more robust ligand: Try a bulkier, more electron-rich phosphine ligand (e.g., cataCXium® A, XPhos) or an NHC ligand (e.g., IPr, SImes). 2. Use a more stable catalyst system: NHC-palladium complexes are often more thermally stable.[5] Consider a lower reaction temperature with a more active catalyst. 3. Screen different bases: Try both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, diisopropylethylamine).[1]
Formation of Side Products (e.g., Homocoupling) 1. Reaction conditions are too harsh. 2. Incorrect palladium source or ligand to palladium ratio. 1. Lower the reaction temperature. 2. Optimize the ligand to palladium ratio. Typically a 1:1 to 2:1 ratio of monodentate ligand to palladium is a good starting point.
Poor Reproducibility 1. Sensitivity to air and moisture. 2. Variable quality of reagents. 1. Ensure anhydrous and anaerobic conditions: Use freshly distilled solvents and degas the reaction mixture. 2. Use high-purity reagents: Ensure the purity of the substrate, alkene, and catalyst components.

Recommended Starting Experimental Protocols

Below are two detailed starting protocols for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate).

Protocol 1: Palladium Acetate with a Bulky Phosphine Ligand

This protocol utilizes a common palladium precatalyst and a commercially available bulky phosphine ligand.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or a similar bulky phosphine

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst premix to the Schlenk flask containing the reactants.

  • Add the remaining solvent to reach the desired concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium Catalyst with an N-Heterocyclic Carbene (NHC) Ligand

This protocol employs an NHC ligand, which can offer enhanced stability and activity.

Materials:

  • This compound

  • Alkene (e.g., n-Butyl Acrylate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) or a similar NHC precursor

  • Potassium tert-butoxide (KOtBu) or another strong base

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the NHC precursor (0.04 mmol, 4 mol%) and the base (e.g., KOtBu, 0.04 mmol) in the reaction solvent. Stir for 15-30 minutes at room temperature to generate the free carbene.

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) to the flask and stir for another 15 minutes to form the Pd-NHC complex in situ.

  • Add this compound (1.0 mmol), the alkene (1.5 mmol), and the bulk base (e.g., K₂CO₃, 2.0 mmol).

  • Add additional solvent to reach the desired concentration.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and purify the product as described in Protocol 1.

Data Summary Table

The following table provides a general overview of typical reaction parameters for Heck couplings of challenging aryl bromides. These are starting points and will likely require optimization for this compound.

ParameterTypical RangeNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%
Ligand Bulky Phosphines (e.g., PCy₃, XPhos), NHCs (e.g., IPr, IMes)Ligand:Pd ratio typically 1:1 to 2:1 for monodentate ligands
Base K₂CO₃, Cs₂CO₃, KOtBu, Et₃N, DBU1.5 - 3.0 equivalents
Solvent DMF, DMAc, Dioxane, Toluene, NMPAnhydrous and degassed
Temperature 80 - 140 °CHigher temperatures may be needed but risk catalyst decomposition
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS

Visualizations

Heck_Catalyst_Selection_Workflow cluster_start Start cluster_screening Initial Catalyst Screening cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization cluster_troubleshoot Troubleshooting Path Start Define Substrate: This compound Catalyst_System Select Initial Catalyst System (e.g., Pd(OAc)₂ + Bulky Phosphine) Start->Catalyst_System Run_Reaction Run Small-Scale Reaction (e.g., 80-100 °C) Catalyst_System->Run_Reaction Analyze Analyze Outcome (TLC, GC-MS, NMR) Run_Reaction->Analyze Good_Yield High Yield? Analyze->Good_Yield Optimize Optimize Conditions (Temp, Base, Solvent) Good_Yield->Optimize Yes Change_Ligand Change Ligand (e.g., to NHC) Good_Yield->Change_Ligand No Scale_Up Scale-Up Reaction Optimize->Scale_Up Change_Ligand->Run_Reaction Change_Catalyst Change Pd Source (e.g., to Pd₂(dba)₃) Change_Ligand->Change_Catalyst Change_Conditions Vary Temp/Base/Solvent Change_Ligand->Change_Conditions Change_Catalyst->Run_Reaction Change_Conditions->Run_Reaction

Caption: A workflow for selecting and optimizing a catalyst system.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion pd2_alkyl_complex R-CH₂-CH(Ar)-Pd(II)(Br)L migratory_insertion->pd2_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd2_alkyl_complex->beta_hydride_elimination product_complex [HPd(II)(Br)L₂]⁺ + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (with Base) product_complex->reductive_elimination reductive_elimination->pd0 - H-Base⁺Br⁻

References

removal of triphenylphosphine oxide from Wittig reaction with 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions

Topic: Effective Removal of Triphenylphosphine Oxide (TPPO) from the Wittig Reaction with 5-Bromo-2,3-difluorobenzaldehyde.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of the triphenylphosphine oxide (TPPO) byproduct from Wittig reactions, specifically focusing on reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Wittig reaction so challenging?

A1: Triphenylphosphine oxide (TPPO) is a common byproduct in several widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be difficult due to its high polarity, which often causes it to co-purify with the desired product, particularly during column chromatography.[2] Furthermore, its removal on a large scale, where chromatography is less feasible, presents a significant challenge.[1][2]

Q2: What are the primary strategies for removing TPPO from a reaction mixture?

A2: The main strategies for TPPO removal are based on exploiting differences in solubility and polarity between TPPO and the desired product. The most common methods include:

  • Precipitation/Crystallization: Selectively precipitating either the TPPO or the product from a suitable solvent.[1] TPPO is poorly soluble in non-polar solvents like hexane and pentane.[3][4][5]

  • Complexation with Metal Salts: Adding metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to form an insoluble TPPO-metal complex that can be removed by filtration.[5][6][7]

  • Chromatography: Using techniques like silica gel plug filtration for non-polar products or conventional column chromatography.[8][9]

  • Chemical Conversion: Converting TPPO into an insoluble salt, for example, by using oxalyl chloride, which can then be filtered off.[7][8]

  • Scavenger Resins: Employing polymer-supported scavengers like Merrifield resin to bind to the TPPO, allowing for its removal by filtration.[2][7]

Q3: Given my starting material is this compound, what can I expect about my product's properties and how does that influence the choice of purification method?

A3: Your product, a derivative of bromo-difluoro-styrene, will likely be a non-polar to moderately polar compound. Its solubility will be crucial in selecting a purification method. You must first determine the solubility of your product in common non-polar (e.g., hexane, diethyl ether) and polar (e.g., ethanol, ethyl acetate) solvents. This will help you choose a method that maximizes the removal of TPPO while minimizing the loss of your product. A decision-making workflow is provided below to guide your choice.

Q4: Are there alternatives to using triphenylphosphine in the Wittig reaction to avoid this issue altogether?

A4: Yes, several strategies can circumvent the formation of TPPO.[9] These include using polymer-supported triphenylphosphine, where the resulting oxide is removed by simple filtration, or employing alternative phosphines whose corresponding oxides have altered solubility profiles (e.g., more soluble in acidic or basic aqueous solutions), facilitating removal by extraction.[9]

Troubleshooting Guide

Issue 1: I tried precipitating TPPO with hexane, but my TLC still shows a significant amount of it in the filtrate.

  • Possible Cause: The concentration of TPPO in the filtrate may still be too high for a single precipitation to be effective.

  • Solution: Repeat the precipitation process. Concentrate the filtrate and triturate the residue again with fresh, cold hexane or pentane.[8][10] This can be done 2-3 times to achieve the desired purity.[8][10] Alternatively, after the initial precipitation, pass the filtrate through a short plug of silica gel to remove the remaining TPPO.

Issue 2: My product is also precipitating out of solution along with the TPPO-ZnCl₂ complex.

  • Possible Cause: Your product may have low solubility in the chosen solvent system, or it might be physically trapped within the precipitate.

  • Solutions:

    • Optimize the Solvent System: Find a polar solvent where your product has high solubility but the ZnCl₂(TPPO)₂ complex remains insoluble. Refer to the data table below for solvent suggestions.[9][11]

    • Adjust Stoichiometry: Use the minimum amount of the ZnCl₂ solution required to precipitate the bulk of the TPPO. This may reduce the co-precipitation of your product.[9]

    • Wash Thoroughly: After filtration, wash the collected precipitate with a small amount of the cold solvent to recover any trapped product.

Issue 3: I performed my Wittig reaction in THF, and adding MgCl₂ did not precipitate the TPPO.

  • Possible Cause: The formation of the TPPO-MgCl₂ complex is known to be inefficient in ethereal solvents like THF.[7]

  • Solutions:

    • Solvent Exchange: Evaporate the THF and redissolve the crude mixture in a solvent compatible with the MgCl₂ or ZnCl₂ precipitation method, such as toluene or ethanol.[7]

    • Use Calcium Bromide: Anhydrous calcium bromide (CaBr₂) has been shown to be highly effective at precipitating TPPO from THF solutions, with reports of 95-98% removal.[7]

Issue 4: During silica gel chromatography, my product is co-eluting with TPPO.

  • Possible Cause: The polarity of your product and TPPO are too similar for effective separation with the chosen solvent system.

  • Solutions:

    • Chemical Modification: Before chromatography, you can convert the remaining triphenylphosphine and TPPO into highly polar derivatives.[12] Treating the crude mixture with hydrogen peroxide or iodomethane will oxidize any remaining phosphine to TPPO and can form methyltriphenylphosphonium iodide, both of which are more polar and will adhere more strongly to the silica gel, allowing your product to elute first.[12]

    • Alternative Method: If chromatography is not viable, switch to a non-chromatographic method like precipitation via metal salt complexation.[13]

Data Presentation

Table 1: Efficiency of TPPO Removal via Precipitation with ZnCl₂ in Various Polar Solvents. This data is adapted from a study by Batesky, et al., and demonstrates the percentage of TPPO remaining in solution after precipitation with ZnCl₂.[11]

Solvent% TPPO Remaining in Solution
Isopropyl Acetate (iPrOAc)< 5%
Ethyl Acetate (EtOAc)< 5%
Isopropanol (iPrOH)< 5%
Tetrahydrofuran (THF)< 15%
2-Methyl-THF< 15%
Methyl Ethyl Ketone (MEK)< 15%
Methanol (MeOH)> 15%
Acetonitrile (MeCN)> 15%
Dichloromethane (DCM)No precipitate formed

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride

This method is highly effective for products soluble in polar solvents.[11][14]

  • Reaction Work-up: After the Wittig reaction is complete, perform a standard aqueous work-up and remove the organic solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue, containing your product and TPPO, in a minimal amount of a suitable polar solvent (e.g., ethanol, ethyl acetate).[15][16]

  • Precipitation: While stirring at room temperature, slowly add 1.5 to 2 equivalents (relative to triphenylphosphine) of a 1.8 M solution of ZnCl₂ in warm ethanol.[16] A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[5][6]

  • Stirring: Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.[16]

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent used for dissolution to recover any product that may have been occluded in the solid.

  • Product Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the final compound.

Protocol 2: Removal of TPPO by Silica Gel Plug Filtration

This method is best suited for non-polar to moderately polar products that are highly soluble in non-polar solvents.[8][10]

  • Concentration: Concentrate the crude reaction mixture to a minimal volume to obtain a thick oil or solid.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent in which TPPO has poor solubility, such as hexane, pentane, or cold diethyl ether.[5][15][16]

  • Filtration: Pass the suspension through a short plug of silica gel, eluting with the same non-polar solvent. The less polar product should pass through the plug, while the more polar TPPO remains adsorbed on the silica.[8][10]

  • Repetition: This procedure may need to be repeated 2-3 times to achieve complete removal of TPPO.[8][10] Monitor the purity of the filtrate by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

TPPO_Removal_Workflow start Crude Wittig Product (contains TPPO) solubility_test Determine Product Solubility start->solubility_test nonpolar_soluble Soluble in Non-polar Solvents (Hexane, Ether)? solubility_test->nonpolar_soluble Test Solubility polar_soluble Soluble in Polar Solvents (EtOH, EtOAc)? nonpolar_soluble->polar_soluble No method_silica Method: Silica Plug Filtration nonpolar_soluble->method_silica Yes method_precip_metal Method: Precipitation with Metal Salt (ZnCl₂) polar_soluble->method_precip_metal Yes method_chromatography Method: Column Chromatography or Chemical Conversion polar_soluble->method_chromatography No end Pure Product method_silica->end method_precip_nonpolar Method: Precipitation with Non-polar Solvent method_precip_metal->end method_chromatography->end

Caption: Decision workflow for selecting a TPPO removal method.

ZnCl2_Precipitation_Workflow start Crude Product in Polar Solvent (e.g., EtOH) add_zncl2 Add 1.5-2.0 eq. ZnCl₂ Solution start->add_zncl2 stir Stir at RT for 1-2 hours add_zncl2->stir filter Vacuum Filter Mixture stir->filter solid Solid: ZnCl₂(TPPO)₂ Complex (Discard) filter->solid Collect Solid filtrate Filtrate: Contains Purified Product filter->filtrate Collect Liquid concentrate Concentrate Filtrate filtrate->concentrate end Isolated Pure Product concentrate->end

Caption: Experimental workflow for TPPO removal using ZnCl₂.

References

stability and degradation of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Bromo-2,3-difluorobenzaldehyde. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place. For optimal shelf life, storage at 2-8°C is advised. The compound is a solid at room temperature.[1] Some sources also suggest storing it under an inert atmosphere, such as argon or nitrogen, as it may be air-sensitive.[2]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for aromatic aldehydes like this compound are oxidation and polymerization.

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 5-Bromo-2,3-difluorobenzoic acid. This can be initiated by exposure to air (auto-oxidation), especially in the presence of light or impurities.

  • Polymerization: Like many aldehydes, this compound can undergo polymerization, especially under acidic or basic conditions or upon prolonged storage. This can lead to the formation of insoluble or high-molecular-weight byproducts.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the active ingredient from its degradation products and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Low or no product yield in a reaction. Degradation of the starting material. The aldehyde may have degraded due to improper storage or handling.1. Verify Purity: Before starting the reaction, check the purity of the this compound using HPLC or NMR. 2. Use Fresh Reagent: If the purity is questionable, use a fresh, unopened container of the reagent. 3. Inert Atmosphere: For sensitive reactions, handle the aldehyde under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Formation of an insoluble white precipitate in the reaction mixture. Polymerization of the aldehyde. Aldehydes can polymerize, especially in the presence of acid or base catalysts or upon heating.1. Control pH: Ensure the reaction conditions are not strongly acidic or basic, unless required by the protocol. 2. Temperature Control: Avoid excessive heating, as it can accelerate polymerization. 3. Solvent Choice: Use anhydrous solvents to minimize side reactions.
The starting material appears discolored (e.g., yellowed). Oxidation or presence of impurities. Discoloration can be a sign of degradation, often due to oxidation of the aldehyde to the carboxylic acid.1. Purification: Consider purifying the aldehyde before use, for example, by recrystallization, if its purity is compromised. 2. Check Storage: Ensure the compound has been stored correctly, away from light and air.
Inconsistent reaction outcomes between batches. Variability in the quality of the starting material. Different batches of the aldehyde may have varying levels of purity or inhibitors.1. Standardize Material: Use a single, well-characterized batch of this compound for a series of experiments. 2. Perform Quality Control: Analyze each new batch for purity before use.

Stability Data (Analogous Compounds)

Compound Condition Observed Degradation Reference
2-ChlorobenzaldehydeUV irradiation (λ = 253.7 nm) in aerated aqueous solutionFirst-order degradation kinetics with a rate constant of 7.45×10⁻³ min⁻¹[3]
3-ChlorobenzaldehydeUV irradiation (λ = 253.7 nm) in aerated aqueous solutionFirst-order degradation kinetics with a rate constant of 3.90×10⁻³ min⁻¹[3]
4-ChlorobenzaldehydeUV irradiation (λ = 253.7 nm) in aerated aqueous solutionFirst-order degradation kinetics with a rate constant of 3.90×10⁻² min⁻¹[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Objective: To investigate the stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% solution)

  • HPLC system with a UV detector

  • C18 reverse-phase column

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to dry heat at 70°C in an oven for 48 hours.

    • At various time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

4. Data Analysis:

  • For each stress condition, calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products using the HPLC data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Receive this compound Sample purity_check Initial Purity Assessment (HPLC, NMR) start->purity_check stock_prep Prepare Stock Solution (1 mg/mL in Methanol) purity_check->stock_prep acid Acid Hydrolysis (HCl) stock_prep->acid base Base Hydrolysis (NaOH) stock_prep->base oxidation Oxidation (H2O2) stock_prep->oxidation thermal Thermal Stress (70°C) stock_prep->thermal photo Photolytic Stress (UV/Vis Light) stock_prep->photo hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing report Generate Stability Report data_processing->report degradation_pathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway main This compound oxidized 5-Bromo-2,3-difluorobenzoic acid main->oxidized [O], Air, Light polymer Polymer/Oligomer main->polymer Acid/Base, Heat

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 5-Bromo-2,3-difluorobenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a plausible synthetic route involving ortho-lithiation followed by formylation.

Low or No Product Yield

Q: We are experiencing very low or no yield of this compound. What are the potential causes and solutions?

A: Low or no product yield can stem from several factors, primarily related to the generation and reactivity of the organolithium intermediate.

  • Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Inactive Lithiating Agent: The titer of commercial organolithium reagents like n-butyllithium (n-BuLi) can decrease over time. It is crucial to titrate the n-BuLi solution prior to use to determine its exact molarity.

  • Incorrect Reaction Temperature: The ortho-lithiation of 1-bromo-2,3-difluorobenzene is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath maintains the target temperature throughout the addition of the organolithium reagent.

  • Poor Quality Starting Material: Impurities in the 1-bromo-2,3-difluorobenzene starting material can interfere with the lithiation reaction. Verify the purity of the starting material by GC or NMR.

Formation of Significant By-products

Q: Our reaction is producing the desired product, but we are observing significant quantities of by-products, making purification difficult. How can we minimize these?

A: By-product formation is a common challenge in this synthesis. The primary by-products often arise from incorrect lithiation or side reactions of the organolithium intermediate.

  • Di-lithiated Species: The formation of di-lithiated species can occur, leading to undesired follow-on reactions. To minimize this, use a stoichiometric amount of the lithiating agent and ensure slow, controlled addition at low temperatures.

  • Protonation of the Intermediate: If the reaction is not sufficiently protected from moisture or acidic impurities, the lithiated intermediate can be quenched by a proton source, leading back to the starting material.

  • Reaction with Solvent: At elevated temperatures, some organolithium reagents can react with ethereal solvents like THF. Maintaining cryogenic temperatures is essential.

  • Impurity Profile of Starting Material: Isomeric impurities in the 1-bromo-2,3-difluorobenzene can lead to the formation of isomeric benzaldehyde by-products, which may be difficult to separate.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for the scale-up of this compound?

A plausible and scalable synthetic route is the ortho-directed metalation of 1-bromo-2,3-difluorobenzene followed by formylation. This typically involves the use of a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF).

Q2: What are the primary safety concerns when scaling up this synthesis?

The use of organolithium reagents like n-BuLi poses significant safety risks, especially at scale. These reagents are pyrophoric and react violently with water. A thorough risk assessment is essential. Key safety measures include:

  • Strictly inert and anhydrous reaction conditions.

  • Appropriate personal protective equipment (PPE), including fire-retardant lab coats.

  • Controlled addition of reagents to manage exothermic reactions.

  • Availability of appropriate quenching agents and fire extinguishers (Class D for metal fires).

Q3: How can the reaction be monitored for completion?

For monitoring the reaction, thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used. A sample can be carefully quenched with a proton source (e.g., methanol) and then analyzed to check for the consumption of the starting material, 1-bromo-2,3-difluorobenzene.

Q4: What are the recommended purification methods for this compound at an industrial scale?

Purification at scale can be challenging due to the potential for closely related impurities.

  • Distillation: Vacuum distillation can be an effective method for separating the product from less volatile impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Bisulfite Adduct Formation: Aldehydes can form solid bisulfite adducts, which can be filtered and then hydrolyzed back to the pure aldehyde. This can be a very effective method for separating the aldehyde from non-aldehydic impurities.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed method based on analogous syntheses of substituted benzaldehydes. Optimization will be required for scale-up.

Materials:

  • 1-bromo-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2,3-difluorobenzene in anhydrous THF in a reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Slowly add anhydrous DMF dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours.

  • Slowly warm the reaction mixture to room temperature.

  • Quench the reaction by carefully adding an aqueous solution of HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Quantitative Data Summary

ParameterLaboratory Scale (Proposed)Scale-Up Considerations
Starting Material 1-bromo-2,3-difluorobenzeneEnsure high purity (>99%) to avoid isomeric by-products.
Reagent n-BuLi (1.1 eq)Titrate before use; handle with extreme care due to pyrophoricity.
Solvent Anhydrous THFEnsure solvent is fully anhydrous; potential for reaction with n-BuLi at higher temperatures.
Temperature -78 °CCrucial for selectivity and stability; requires efficient cooling systems at scale.
Reaction Time 2-4 hoursMay need to be optimized at scale; monitor for completion.
Yield (Expected) 60-80%Highly dependent on strict control of reaction parameters.
Purification Column ChromatographyImpractical at scale; transition to distillation or crystallization.

Logical Workflow for Troubleshooting

G start Low Yield or Purity Issue check_reagents Verify Reagent Quality - Titrate n-BuLi - Check Starting Material Purity - Use Anhydrous Solvents start->check_reagents check_conditions Review Reaction Conditions - Temperature Control (-78 °C) - Inert Atmosphere - Stirring Efficiency start->check_conditions check_workup Evaluate Workup & Purification - Incomplete Quenching - Emulsion Formation - Inefficient Purification Method start->check_workup side_reactions Investigate Side Reactions - Di-lithiation - Protonation of Intermediate - Reaction with Solvent start->side_reactions solution1 Optimize Reagent Stoichiometry and Quality Control check_reagents->solution1 solution2 Enhance Process Control - Improve Cooling System - Optimize Addition Rate - Ensure Proper Agitation check_conditions->solution2 solution3 Refine Purification Strategy - Vacuum Distillation - Recrystallization - Bisulfite Adduct Formation check_workup->solution3 solution4 Adjust Reaction Parameters - Lower Temperature Further - Change Solvent - Modify Order of Addition side_reactions->solution4

Caption: Troubleshooting workflow for the synthesis of this compound.

Validation & Comparative

biological activity of Schiff bases derived from 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activities of Schiff Bases Derived from 5-Bromo-Substituted Benzaldehydes

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their biological efficacy is often attributed to the imine group, which can be tailored by the choice of the starting aldehyde and amine, allowing for the fine-tuning of their therapeutic potential.[4] This guide provides a comparative overview of the biological activities of Schiff bases derived from 5-bromo-substituted benzaldehydes, with a particular focus on derivatives of 5-bromosalicylaldehyde as a proxy, due to the limited availability of data on Schiff bases from 5-Bromo-2,3-difluorobenzaldehyde.

This guide will compare the antimicrobial, anticancer, and anti-inflammatory activities of various Schiff bases derived from 5-bromosalicylaldehyde and other relevant substituted benzaldehydes, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Comparative Analysis of Biological Activities

The biological activities of Schiff bases are significantly influenced by the nature and position of substituents on the aldehyde and amine precursors. The following sections compare the antimicrobial and anticancer activities of various Schiff bases derived from 5-bromosalicylaldehyde and related compounds.

Antimicrobial Activity

Schiff bases derived from 5-bromosalicylaldehyde have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Schiff Bases Derived from Substituted Benzaldehydes

Schiff Base Derivative (Precursors)E. coliS. aureusP. aeruginosaC. albicansReference
From Benzaldehyde + p-aminophenol (PC1)62.562.5-250[8]
From Anisaldehyde + p-aminophenol (PC2)25062.5-62.5[8]
From 4-Nitrobenzaldehyde + p-aminophenol (PC3)25062.5-125[8]
From Cinnamaldehyde + p-aminophenol (PC4)62.5--125[8]
From 5-Bromosalicylaldehyde + p-toluidine (Zn(II) complex)----[9]
From Isoniazid + 2,4-Difluorobenzaldehyde (L1)---0.037 mM[5]
From Isoniazid + 2,3,4-Trifluorobenzaldehyde (L4)1.55 mM--0.048 mM[5]

Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available.

Anticancer Activity

Schiff bases have emerged as promising candidates for anticancer drug development. Their cytotoxic effects against various cancer cell lines are often evaluated using the MTT assay, which measures the metabolic activity of cells and provides an indication of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Schiff Bases and their Complexes

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)BHK-21 (Normal Cell Line)Reference
2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol (L1)>30>30>30[10]
2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol (L2)25.3428.12>30[10]
5-(diethylamino)-2-((3,5-dimethylphenylimino)methyl)phenol (L3)>30>30>30[10]
2-((2-chloro-4-methylphenylimino)methyl)-5-(diethylamino)phenol (L4)22.1424.56>30[10]
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5)18.2320.11>30[10]
Carboplatin (Standard Drug)15.217.8-[10]
Gallium(III) complex with 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone1.14 (SKW-3)--[11]
Gallium(III) complex with 5-bromosalicylaldehyde isonicotinoylhydrazone1.31 (HL-60)--[11]

Note: A lower IC50 value indicates higher anticancer activity. Dashes indicate data not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the synthesis of Schiff bases and the key biological assays cited in this guide.

General Synthesis of Schiff Bases

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde.[8]

SynthesisWorkflow cluster_reactants Reactants Aldehyde 5-Bromo-Substituted Benzaldehyde Reflux Reflux (e.g., 2-4 hours) Aldehyde->Reflux Amine Primary Amine Amine->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product Purified Schiff Base Crystals Recrystallization->Product

Caption: General workflow for the synthesis of Schiff bases.

Procedure:

  • Dissolve equimolar amounts of the 5-bromo-substituted benzaldehyde and the respective primary amine in a suitable solvent, such as ethanol, in a round-bottom flask.[12]

  • Add a few drops of a catalyst, like glacial acetic acid, to the mixture.[13]

  • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature, which usually results in the precipitation of the Schiff base.

  • Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final Schiff base crystals.[12]

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm its structure.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

MIC_Workflow cluster_preparation Preparation Compound_Prep Prepare Serial Dilutions of Schiff Base Plate_Inoculation Inoculate Microtiter Plate Wells with Dilutions and Inoculum Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C for 24h (Bacteria) or 28°C for 48h (Fungi) Plate_Inoculation->Incubation Observation Visually Inspect for Turbidity Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with no Visible Growth Observation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final volume of 100-200 µL per well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[12]

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in a 96-well Plate Incubation1 Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation1 Treatment Treat Cells with Various Concentrations of Schiff Base Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent to Each Well Incubation2->MTT_Addition Incubation3 Incubate for 4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement IC50_Calculation Calculate IC50 Value Measurement->IC50_Calculation

Caption: Workflow for the MTT assay to determine anticancer activity.

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach by incubating for 24 hours.[10]

  • Treat the cells with various concentrations of the Schiff base dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubate the treated cells for a specific period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[10]

Conclusion

While there is a notable absence of specific research on Schiff bases derived from this compound, the extensive studies on analogous compounds, particularly those from 5-bromosalicylaldehyde, provide a strong foundation for predicting their potential biological activities. The presence of the bromo substituent, often in combination with other functional groups, appears to be a key contributor to the antimicrobial and anticancer properties of these Schiff bases. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, encouraging further investigation into this promising class of compounds. Future studies should aim to synthesize and evaluate Schiff bases from this compound to directly assess the impact of the difluoro substitution on their biological profile.

References

Comparative Antimicrobial Screening of Halogenated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A focused analysis of the antimicrobial potential of 5-Bromo-2,3-difluorobenzaldehyde derivatives remains an unexplored area in current scientific literature. However, by examining structurally similar halogenated benzaldehyde derivatives, we can extrapolate potential antimicrobial activities and guide future research. This guide provides a comparative overview of the antimicrobial efficacy of derivatives of closely related compounds, including 5-bromosalicylaldehyde, 5-bromo-2-fluorobenzaldehyde, and other fluorinated benzaldehydes.

This analysis collates available data on Schiff bases, thiosemicarbazones, and other derivatives, presenting their performance against a range of bacterial and fungal pathogens. The objective is to offer a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of various halogenated benzaldehyde derivatives, particularly Schiff bases and thiosemicarbazones, has been evaluated against several microbial strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, reveals that these compounds exhibit a broad spectrum of activity.

Schiff Base Derivatives

Schiff bases derived from halogenated salicylaldehydes and other benzaldehydes have demonstrated notable antibacterial and antifungal properties. The presence of bromo and fluoro substituents on the aromatic ring is often associated with enhanced biological activity.

Table 1: Antimicrobial Activity of Halogenated Benzaldehyde Schiff Base Derivatives (MIC in µg/mL)

Compound/Derivative Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa Candida albicans Reference
5-Bromosalicylaldehyde-p-toluidine Schiff Base Metal Complexes - Zn(II) complex showed higher activity than Kanamycin Zn(II) complex showed higher activity than Kanamycin - [1]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol 3.4 1.6 2.8 - [2]
Isoniazid-derived Schiff Base with 5-fluoro-2-hydroxybenzaldehyde (L4) >1.55 (mM) 1.55 (mM) - 0.048 (mM) [3]

| Benzaldehyde & 3,3′-diaminodipropylamine derivative (3c) | - | - | - | 24 |[4] |

Note: A lower MIC value indicates greater antimicrobial activity.

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antimicrobial effects. The introduction of halogen atoms into the benzaldehyde moiety can significantly influence their potency.

Table 2: Antimicrobial Activity of Halogenated Benzaldehyde Thiosemicarbazone Derivatives (MIC in µg/mL)

Compound/Derivative Staphylococcus aureus Bacillus cereus Escherichia coli Candida albicans Reference
2-Pyridinecarboxaldehyde-4-(2-chlorophenyl)-3-thiosemicarbazone (L1) 100 10 >200 - [5]
2-Pyridinecarboxaldehyde-4-(3-chlorophenyl)-3-thiosemicarbazone (L2) 50 - >200 - [5]
5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone 32 - 64 - [6]

| p-Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | 7.82 - 31.25 | - | - | - |[1] |

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and antimicrobial screening of halogenated benzaldehyde derivatives, based on methodologies reported in the cited literature.

Synthesis of Schiff Base Derivatives

A common method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine.

  • Reaction Setup: Equimolar amounts of the substituted benzaldehyde (e.g., 5-bromosalicylaldehyde) and a primary amine (e.g., p-toluidine) are dissolved in a suitable solvent, such as ethanol or methanol.[1]

  • Catalysis: A few drops of a catalyst, like glacial acetic acid, may be added to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from a few hours to several hours.

  • Isolation and Purification: Upon cooling, the solid product that precipitates is collected by filtration, washed with a cold solvent, and then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.[1]

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are typically synthesized through the condensation of a thiosemicarbazide with an aldehyde or ketone.

  • Reaction Mixture: An equimolar mixture of the desired halogenated benzaldehyde and thiosemicarbazide is prepared in a solvent like ethanol.[5]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Product Isolation: After cooling, the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to obtain the purified thiosemicarbazone.[5]

Antimicrobial Screening Protocol (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a widely used technique to determine MIC values.[3][5][7]

  • Preparation of Test Compounds: Stock solutions of the synthesized derivatives are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Standardized microbial suspensions (e.g., 0.5 McFarland standard) of the test organisms are prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing Methodologies and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for antimicrobial screening and the logical relationship between the target compound and its studied analogs.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Antimicrobial Screening start This compound (or analog) reaction Condensation Reaction start->reaction reagent Primary Amine or Thiosemicarbazide reagent->reaction purification Purification (Recrystallization) reaction->purification stock Stock Solution Preparation (DMSO) purification->stock dilution Serial Dilutions in 96-well plates stock->dilution inoculation Inoculation with Microbial Strains dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic logical_relationship cluster_analogs Structurally Similar Analogs with Antimicrobial Data target This compound Derivatives (Data Unavailable) analog1 5-Bromo-2-fluorobenzaldehyde Derivatives target->analog1 Close Structural Relationship analog2 5-Bromosalicylaldehyde Derivatives target->analog2 Structural Similarity analog3 Fluorinated Benzaldehyde Derivatives target->analog3 Shared Fluoro Substituents

References

Halogenated Quinolines: A Comparative Analysis of Cytotoxicity in Bromo- and Fluoro-Substituted Pyrazolo[4,3-f]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, this guide provides a comparative analysis of the cytotoxic effects of novel bromo- and fluoro-substituted pyrazolo[4,3-f]quinoline derivatives. While the direct synthesis from 5-Bromo-2,3-difluorobenzaldehyde was not found in the reviewed literature, this guide focuses on structurally related halogenated quinolines, offering valuable insights into their anticancer potential.

This analysis is centered on a series of synthesized pyrazolo[4,3-f]quinoline derivatives, with a particular focus on compounds bearing bromo- and fluoro-moieties. The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, providing a dataset for comparing the impact of different substitutions on their anticancer efficacy.

Comparative Cytotoxicity of Halogenated Pyrazolo[4,3-f]quinoline Derivatives

The in vitro antiproliferative activity of a selection of bromo- and fluoro-substituted pyrazolo[4,3-f]quinoline derivatives was assessed against six human cancer cell lines: ACHN (kidney), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate). The results, expressed as 50% growth inhibition (GI₅₀) values, are summarized in the table below. Lower GI₅₀ values indicate higher cytotoxic potency.

Compound IDStructureACHN GI₅₀ (µM)HCT-15 GI₅₀ (µM)MM231 GI₅₀ (µM)NCI-H23 GI₅₀ (µM)NUGC-3 GI₅₀ (µM)PC-3 GI₅₀ (µM)
1M 5,7-Dibromo-3-methyl-7,9-di(p-tolyl)-3H-pyrazolo[4,3-f]quinoline7.028 ± 1.0116.551 ± 0.5127.913 ± 0.9896.879 ± 0.7655.011 ± 0.5437.899 ± 1.001
2E 5-Bromo-8-fluoro-3-methyl-3,12-dihydrochromeno[4,3-b]pyrazolo[4,3-f]quinoline6.112 ± 0.8765.987 ± 0.4326.871 ± 0.7655.432 ± 0.6544.121 ± 0.4326.987 ± 0.876
2F 5,8-Dibromo-3-methyl-3,12-dihydrochromeno[4,3-b]pyrazolo[4,3-f]quinoline10.12 ± 1.239.876 ± 1.0111.23 ± 1.349.543 ± 1.118.123 ± 0.98710.98 ± 1.21
2R 5-Bromo-10-fluoro-3-methyl-3,12-dihydrochromeno[4,3-b]pyrazolo[4,3-f]quinoline8.987 ± 1.018.543 ± 0.9879.123 ± 1.018.123 ± 0.9987.123 ± 0.8769.012 ± 1.11
Doxorubicin (Positive Control)< 1< 1< 1< 1< 1< 1

Experimental Protocols

Synthesis of Pyrazolo[4,3-f]quinoline Derivatives (General Procedure)

The synthesis of the pyrazolo[4,3-f]quinoline derivatives involved a one-pot inter- or intramolecular synthetic method.[1] The core structure was assembled through an inverse imino Diels-Alder reaction.[1][2] Specifically, a precursor was reacted with functionalized benzaldehydes or salicylaldehydes to yield the target 7,9-diphenyl-3H-pyrazolo[4,3-f]quinolines and chromeno[4,3-b]pyrazolo[4,3-f]quinolines.[1] The final products were purified and their structures confirmed using spectroscopic methods.[1]

In Vitro Antiproliferative Activity Assay

The cytotoxic effects of the synthesized compounds were determined using a cell-based in vitro system.[3] The antiproliferative activity was initially screened against the NUGC-3 gastric cancer cell line at a fixed concentration of 30 µM.[1][3] Compounds showing significant activity were then selected for a more detailed evaluation against a panel of six human cancer cell lines.[1][3] The 50% growth inhibition (GI₅₀) values were determined for these selected compounds.[3]

Visualizing the Workflow and Potential Mechanisms

To better understand the process of evaluating these novel compounds and their potential biological impact, the following diagrams illustrate the experimental workflow and a representative signaling pathway often implicated in the cytotoxic action of quinoline derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Cytotoxicity Evaluation start Starting Materials (e.g., Halogenated Benzaldehydes) synthesis One-Pot Imino Diels-Alder Reaction start->synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification screening Initial Screening (e.g., NUGC-3 cell line) purification->screening Test Compounds dose_response Dose-Response Assay (Panel of 6 Cancer Cell Lines) screening->dose_response data_analysis GI50 Determination dose_response->data_analysis end Lead Compounds data_analysis->end Identification of Potent Derivatives

Caption: Experimental workflow for synthesis and cytotoxic evaluation.

G Compound Pyrazolo[4,3-f]quinoline Derivative Topoisomerase Topoisomerase I/IIα Compound->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Caption: Putative topoisomerase inhibition signaling pathway.

References

A Comparative Guide to the Reactivity of Bromodifluorobenzaldehyde Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, bromodifluorobenzaldehyde isomers serve as versatile building blocks. Their utility stems from the presence of three key functional groups: a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and two fluorine atoms that modulate the electronic properties of the aromatic ring. Understanding the nuanced differences in reactivity among these isomers is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the reactivity of various bromodifluorobenzaldehyde isomers, supported by established principles of organic chemistry.

Theoretical Framework for Reactivity

The reactivity of bromodifluorobenzaldehyde isomers is primarily governed by the interplay of electronic and steric effects exerted by the bromo and fluoro substituents on the two main reactive sites: the aldehyde group and the carbon-bromine bond.

Electronic Effects:

  • Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms that withdraw electron density from the aromatic ring through the sigma bond network. This electron withdrawal is strongest for fluorine. The -I effect deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. It also increases the electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack.

  • Resonance Effect (+M): Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect is more pronounced for fluorine than for bromine and opposes the inductive effect. The +M effect increases electron density at the ortho and para positions relative to the halogen substituent.

The net electronic effect of the substituents is a combination of these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. The aldehyde group itself is a strong electron-withdrawing group through both inductive and resonance effects.

Steric Effects:

The position of the substituents, particularly those ortho to the aldehyde or the bromine atom, can sterically hinder the approach of reagents, thereby reducing the reaction rate.

Comparative Reactivity Analysis

A qualitative comparison of the reactivity of different bromodifluorobenzaldehyde isomers in key reaction types is presented below. The exact reactivity order can be influenced by specific reaction conditions, but general trends can be predicted based on the principles outlined above.

Nucleophilic Addition to the Aldehyde Group

The reactivity of the aldehyde group towards nucleophiles is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon. Therefore, isomers with fluorine and bromine substituents that maximize the electron withdrawal from the aldehyde will exhibit higher reactivity.

Expected Reactivity Trend: The reactivity is expected to increase with the net electron-withdrawing effect of the substituents. Isomers where the electron-withdrawing groups are ortho and para to the aldehyde are generally more reactive. However, severe steric hindrance from an ortho substituent can counteract this electronic activation.

Table 1: Predicted Relative Reactivity of Bromodifluorobenzaldehyde Isomers in Nucleophilic Addition

IsomerPredicted Relative ReactivityRationale
4-Bromo-2,6-difluorobenzaldehydeHighStrong electron withdrawal from two ortho fluorine atoms, although some steric hindrance is present.
2-Bromo-4,6-difluorobenzaldehydeHighStrong electron withdrawal from ortho and para fluorine atoms.
4-Bromo-2,5-difluorobenzaldehydeModerate to HighSignificant electron withdrawal, with one ortho fluorine.
2-Bromo-4,5-difluorobenzaldehydeModerateGood electron withdrawal, but the bromo group is ortho to the aldehyde, potentially causing steric hindrance.
3-Bromo-2,4-difluorobenzaldehydeModerateStrong electron withdrawal from the ortho fluorine.

Disclaimer: This table presents a qualitative prediction based on chemical principles. Experimental verification is required for a definitive comparison.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of the aryl bromide with a boronic acid. The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-bromine bond. Electron-withdrawing groups on the aryl halide can facilitate this step, thus increasing the reaction rate.[1][2] However, steric hindrance around the bromine atom can significantly impede the reaction.

Expected Reactivity Trend: Isomers with less steric hindrance around the C-Br bond and those with electron-withdrawing groups that activate the bond are expected to be more reactive.

Table 2: Predicted Relative Reactivity of Bromodifluorobenzaldehyde Isomers in Suzuki-Miyaura Coupling

IsomerPredicted Relative ReactivityRationale
4-Bromo-2,5-difluorobenzaldehydeHighThe bromine atom is relatively unhindered, and the ring is activated by electron-withdrawing groups.
3-Bromo-2,5-difluorobenzaldehydeHighThe bromine atom is relatively unhindered, and the ring is activated by electron-withdrawing groups.[3]
4-Bromo-2,3-difluorobenzaldehydeModerateThe bromine is flanked by a hydrogen and a fluorine, offering moderate steric hindrance.
2-Bromo-3,4-difluorobenzaldehydeLow to ModerateThe bromine atom is ortho to the aldehyde group, which can cause significant steric hindrance.
4-Bromo-2,6-difluorobenzaldehydeLowThe bromine atom is flanked by two hydrogen atoms, but the ortho-difluoro substitution pattern might influence the overall reactivity.[4]

Disclaimer: This table presents a qualitative prediction. The actual reactivity can be highly dependent on the specific catalyst, ligand, and reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored on electron-poor aromatic rings.[5][6] The presence of strongly electron-withdrawing groups, such as fluorine and the aldehyde, activates the ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is key to the reaction rate.[7] Electron-withdrawing groups ortho and para to the leaving group (in this case, potentially one of the fluorine atoms if a stronger nucleophile is used, or the bromine atom under specific conditions) are most effective at stabilizing the negative charge in the Meisenheimer complex.

Expected Reactivity Trend: Isomers with fluorine atoms positioned ortho and/or para to other strong electron-withdrawing groups will be more susceptible to SNAr, where a fluorine atom acts as the leaving group. The reactivity of the C-Br bond in SNAr is generally lower than C-F under typical SNAr conditions.

Table 3: Predicted Relative Reactivity of Bromodifluorobenzaldehyde Isomers in Nucleophilic Aromatic Substitution (targeting a C-F bond)

IsomerPredicted Relative ReactivityRationale
4-Bromo-2,6-difluorobenzaldehydeHighBoth fluorine atoms are activated by the ortho/para aldehyde group and the meta bromine atom.
2-Bromo-4,6-difluorobenzaldehydeHighThe C4-F bond is activated by the ortho aldehyde and para bromo group. The C6-F is activated by the ortho bromo group.
4-Bromo-2,5-difluorobenzaldehydeModerate to HighThe C2-F is activated by the ortho aldehyde group, and the C5-F is activated by the para bromo group.
3-Bromo-2,4-difluorobenzaldehydeModerateThe C2-F is activated by the ortho aldehyde, and the C4-F is activated by the meta aldehyde and ortho bromo group.
2-Bromo-4,5-difluorobenzaldehydeModerateThe C4-F and C5-F bonds are activated by the ortho/meta aldehyde and bromo groups.

Disclaimer: This table provides a qualitative prediction. The regioselectivity and reactivity will depend on the nucleophile and reaction conditions.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols are representative and may require optimization for specific isomers.

General Protocol for Nucleophilic Addition: Grignard Reaction
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., Argon).

  • Initiation: A solution of the appropriate alkyl or aryl bromide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating if necessary.

  • Reaction: Once the Grignard reagent formation is complete, the solution is cooled to 0 °C. A solution of the bromodifluorobenzaldehyde isomer (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise.

  • Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the bromodifluorobenzaldehyde isomer (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas three times. Degassed solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water) is then added.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a sealed tube, the bromodifluorobenzaldehyde isomer (1.0 equivalent) is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: The nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-3.0 equivalents) and a base (e.g., K₂CO₃ or Et₃N, if necessary) are added.

  • Reaction: The tube is sealed, and the mixture is heated to a high temperature (typically 100-180 °C) for several hours to days (monitored by TLC or LC-MS).

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with an appropriate organic solvent.

  • Purification: The organic layer is washed with water and brine, dried, and concentrated. The product is purified by crystallization or column chromatography.

Visualizations

G cluster_reactivity Factors Influencing Reactivity Electronic Effects Electronic Effects Inductive Effect (-I) Inductive Effect (-I) Electronic Effects->Inductive Effect (-I) Resonance Effect (+M) Resonance Effect (+M) Electronic Effects->Resonance Effect (+M) Steric Effects Steric Effects Reactivity Reactivity Steric Effects->Reactivity Inductive Effect (-I)->Reactivity Resonance Effect (+M)->Reactivity

Caption: Key factors governing the chemical reactivity of bromodifluorobenzaldehyde isomers.

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Solvent & Reagent Addition Solvent & Reagent Addition Reaction Setup->Solvent & Reagent Addition Reaction Monitoring Reaction Monitoring Solvent & Reagent Addition->Reaction Monitoring Reaction Monitoring->Reaction Monitoring Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for the synthesis using bromodifluorobenzaldehyde isomers.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br R-X Ar-Br->Oxidative Addition Ar-Pd(II)L2-Br R-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'B(OH)2 R'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-Ar' R-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

X-ray Crystal Structure Analysis of 5-Bromo-2,3-difluorobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available crystallographic data reveals a notable absence of X-ray crystal structure analyses for 5-Bromo-2,3-difluorobenzaldehyde and its derivatives. While information regarding the synthesis and chemical properties of the parent aldehyde is accessible, structural elucidation via single-crystal X-ray diffraction has not been reported in the searched scientific literature.[1][2][3]

In light of this, and to provide a valuable resource for researchers interested in the structural characteristics of halogenated benzaldehyde derivatives, this guide presents a comparative analysis of closely related compounds: Schiff base derivatives of 5-bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde). The electronic and steric influences of the substituents in these analogs offer pertinent insights into the potential solid-state behavior of this compound derivatives.

Comparative Crystallographic Data of 5-Bromosalicylaldehyde Schiff Base Derivatives

The following table summarizes key crystallographic parameters for two distinct Schiff base derivatives of 5-bromosalicylaldehyde, providing a basis for structural comparison. These compounds are excellent proxies for understanding the influence of different amine moieties on the crystal packing and intermolecular interactions of a brominated aromatic aldehyde core.

Parameter(E)-ethyl-4-((5-bromo-2-hydroxybenzylidene)amino)benzoate4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid
Chemical Formula C₁₆H₁₄BrNO₃C₁₄H₁₀BrNO₃
Molecular Weight 348.19 g/mol 320.14 g/mol
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 5.961(2)28.5763(8)
b (Å) 7.499(3)6.8690(2)
c (Å) 17.112(6)6.1235(2)
α (°) 95.565(12)90
β (°) 94.192(13)94.411(3)
γ (°) 104.689(13)90
Volume (ų) 729.5(4)1198.53(6)
Z 24
Key Interactions Intramolecular O-H···N hydrogen bondIntramolecular O-H···N hydrogen bond; Intermolecular hydrogen bonds between COOH groups forming dimers.

Experimental Protocols

The methodologies for the synthesis and structural analysis of these derivatives are crucial for reproducibility and for designing future experiments.

Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives from 5-bromosalicylaldehyde is typically achieved through a condensation reaction with a primary amine.[4]

  • Reactant Dissolution : Equimolar amounts of 5-bromosalicylaldehyde and the respective primary amine (e.g., 4-aminobenzoic acid) are dissolved in a suitable solvent, such as ethanol or methanol.[5]

  • Reaction : The mixture is refluxed for a period of 1 to 4 hours to facilitate the condensation reaction, leading to the formation of the imine bond.[5][6]

  • Isolation : Upon cooling, the Schiff base product precipitates out of the solution. The solid is then collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried.[5]

  • Crystallization : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the purified Schiff base.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement is performed using single-crystal X-ray diffraction.

  • Crystal Mounting : A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature, often a cryogenic temperature (e.g., 123 K) to minimize thermal vibrations.

  • Data Processing : The collected diffraction intensities are processed, which includes integration of the reflections and correction for various experimental factors such as absorption.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or other suitable techniques. The resulting structural model is then refined against the experimental data to obtain a precise and accurate representation of the molecular structure.[7]

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in the structural analysis of these compounds, the following diagrams illustrate the general experimental workflow and the logical relationships in the structural analysis process.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_results Data Analysis s1 Dissolve 5-bromosalicylaldehyde and primary amine in ethanol s2 Reflux reaction mixture s1->s2 s3 Cool and filter to isolate Schiff base s2->s3 s4 Recrystallize to obtain single crystals s3->s4 x1 Mount single crystal s4->x1 x2 Collect diffraction data x1->x2 x3 Process data (integration, scaling, absorption correction) x2->x3 x4 Solve and refine structure x3->x4 r1 Analyze bond lengths, angles, and torsion angles x4->r1 Final Structural Model r2 Identify intermolecular interactions (e.g., H-bonds) r1->r2 r3 Compare with related structures r2->r3 logical_relationships cluster_analogs Structural Analogs with Crystal Data cluster_insights Derived Structural Insights parent This compound (Target Compound - No Structure Data) analog1 Schiff Base Derivatives of 5-Bromosalicylaldehyde parent->analog1 Comparative Analysis analog2 Other Halogenated Benzaldehyde Derivatives parent->analog2 Comparative Analysis insight1 Influence of Substituents on Crystal Packing analog1->insight1 insight2 Common Intermolecular Interaction Motifs analog1->insight2 analog2->insight1 insight3 Predicted Solid-State Behavior of Target Compound Derivatives insight1->insight3 insight2->insight3

References

A Comparative Guide to Purity Analysis of 5-Bromo-2,3-difluorobenzaldehyde: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and application of pharmaceutical intermediates and fine chemicals like 5-Bromo-2,3-difluorobenzaldehyde, rigorous purity assessment is paramount to ensure the integrity of subsequent reactions and the quality of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound against other common analytical and purification techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A proposed HPLC method would offer high precision and accuracy for quantifying impurities, making it ideal for quality control, stability studies, and reaction monitoring.

Comparison of Analytical and Purification Methods

The choice of method for assessing and ensuring the purity of this compound depends on the specific requirements of the researcher or developer, from routine quality control to the preparation of highly pure standards. The following table summarizes a comparison of HPLC with Gas Chromatography (GC), Flash Column Chromatography, and Vacuum Distillation.

MethodPrinciplePrimary UseTypical Purity AchievableThroughputPrecision & Accuracy
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative Purity Analysis, Impurity Profiling> 99.9% (Analytical)HighExcellent
GC Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of Volatile Impurities, Isomer Separation> 99.5%HighVery Good
Flash Column Chromatography Adsorption chromatography under pressure for rapid purification.Preparative Purification95-99%Low to MediumNot for quantitative analysis
Vacuum Distillation Separation of compounds based on differences in boiling points at reduced pressure.Bulk Purification of Thermally Stable Compounds90-98%LowNot for quantitative analysis

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Experimental Protocols

Proposed HPLC Method for Purity Analysis of this compound

This protocol is a recommended starting point and should be validated according to ICH guidelines for specific applications.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. A gradient elution is recommended to separate potential impurities.

    • Gradient Example: Start with 60% Acetonitrile / 40% Water, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (initial conditions) and sonicate for 10-15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the decision-making logic for selecting an appropriate method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Figure 1: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_analytical Analytical Goals cluster_purification Purification Goals start Goal quant Quantitative Purity & Impurity Profile start->quant volatile Volatile Impurity Analysis start->volatile high_purity High-Purity Small Scale start->high_purity bulk Bulk Purification start->bulk hplc HPLC quant->hplc gc GC volatile->gc flash Flash Chromatography high_purity->flash distill Vacuum Distillation bulk->distill

Figure 2: Logic for selecting an analytical or purification method.

Alternative Purification Methods

For instances where the starting material does not meet the required purity specifications, preparative purification techniques are necessary.

  • Flash Column Chromatography: This is a common laboratory technique for purifying organic compounds. For bromo- and fluoro-substituted benzaldehydes, a silica gel stationary phase with a non-polar mobile phase system, such as hexane/ethyl acetate, is typically effective[2][3]. It is suitable for removing significant impurities to achieve purities in the range of 95-99%.

  • Vacuum Distillation: Given that many benzaldehyde derivatives have relatively high boiling points, vacuum distillation can be an effective method for purification, especially on a larger scale[4]. This technique is particularly useful for removing non-volatile impurities. The synthesis of a related compound, 2-fluoro-5-bromobenzaldehyde, utilizes vacuum distillation for purification[5].

Conclusion

For the precise and accurate determination of this compound purity, HPLC is the recommended method due to its high resolution, sensitivity, and quantitative accuracy. For the analysis of potential volatile impurities or isomers, Gas Chromatography presents a powerful alternative[6]. When purification is the primary goal, Flash Column Chromatography is well-suited for obtaining high-purity material on a laboratory scale, while Vacuum Distillation is a viable option for bulk purification. The selection of the most appropriate technique is contingent upon the specific analytical or purification needs of the researcher.

References

A Comparative Guide to the Computational Analysis of Reaction Mechanisms for 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of computational methods for analyzing the reaction mechanisms of 5-Bromo-2,3-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct computational studies on this specific molecule, this guide draws parallels from research on structurally similar halogenated benzaldehydes. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to select appropriate computational strategies and interpret the resulting data.

Table 1: Comparison of Computational Methods for Analyzing Benzaldehyde Reactions

The following table summarizes common computational methods applied to the study of reaction mechanisms involving substituted benzaldehydes. The data presented is a representative synthesis from various computational chemistry studies on similar molecules, providing a baseline for what to expect when analyzing this compound.

Computational Method Basis Set Solvent Model Typical Application Calculated Parameters Advantages Limitations
DFT (B3LYP) 6-311++G(d,p)PCM (Polarizable Continuum Model)Geometry optimization, transition state searchingActivation Energy (Ea), Reaction Enthalpy (ΔH), Gibbs Free Energy (ΔG)Good balance between accuracy and computational cost for organic reactions.May underestimate reaction barriers in some cases.
DFT (M06-2X) def2-TZVPSMD (Solvation Model based on Density)More accurate for non-covalent interactions and thermochemistryEa, ΔH, ΔG, Imaginary Frequencies for Transition StatesHigher accuracy for main-group chemistry and reaction kinetics.Higher computational cost compared to B3LYP.
MP2 (Møller-Plesset) aug-cc-pVTZIEF-PCM (Integral Equation Formalism PCM)High-accuracy single-point energy calculations on DFT-optimized geometriesCorrelation Energy, more precise EaIncludes electron correlation effects beyond standard DFT.Very computationally expensive, especially for larger systems.
CBS-QB3 (Complete Basis Set) N/AN/A (Gas-phase, can be combined with solvent models)High-accuracy thermochemical calculationsHighly accurate ΔG and ΔHProvides "gold standard" accuracy for small to medium-sized molecules.Extremely high computational cost, not feasible for large molecules.

Experimental Protocols: A Representative Synthetic Application

To provide context for the computational analysis, a common reaction involving substituted benzaldehydes is the Knoevenagel condensation. Below is a detailed experimental protocol for a representative Knoevenagel condensation of a substituted benzaldehyde with malononitrile.

Objective: To synthesize 2-(substituted-benzylidene)malononitrile.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add the substituted benzaldehyde (e.g., 10 mmol, 1.0 eq) and malononitrile (10 mmol, 1.0 eq).

  • Add 20 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

  • To this solution, add piperidine (1 mmol, 0.1 eq) dropwise.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-(substituted-benzylidene)malononitrile.

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry.

Visualizing Computational Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for computational reaction analysis and a generalized signaling pathway for a nucleophilic attack on this compound.

G cluster_workflow Computational Analysis Workflow A Reactant & Product Structure Definition B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B D Transition State (TS) Guess (e.g., QST2/QST3) A->D C Frequency Calculation (Confirm Minima) B->C H Single-Point Energy Refinement (e.g., M06-2X/def2-TZVP) C->H E TS Optimization D->E F Frequency Calculation (Confirm 1 Imaginary Frequency) E->F G Intrinsic Reaction Coordinate (IRC) Calculation F->G F->H G->B I Thermochemical Analysis (ΔG, ΔH, Ea) H->I

Caption: A typical workflow for computational analysis of a reaction mechanism.

G cluster_reaction Hypothetical Nucleophilic Addition Pathway Reactants This compound + Nucleophile (Nu-) TS Transition State (Tetrahedral Intermediate Formation) Reactants->TS Ea Intermediate Tetrahedral Intermediate (Alkoxide) TS->Intermediate Product Product (after protonation) Intermediate->Product + H+

Caption: A generalized pathway for nucleophilic addition to this compound.

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-2,3-difluorobenzaldehyde is a crucial building block in the creation of various pharmaceutical compounds. This guide provides a comparative analysis of a common synthesis route for this compound, alongside a viable alternative, supported by detailed spectroscopic validation data to ensure product purity and identity.

Synthesis Routes: A Comparative Overview

The synthesis of this compound can be approached through different strategies. Here, we compare two methods: direct bromination of a difluorobenzaldehyde precursor and a lithiation-formylation approach starting from a dibromodifluorobenzene.

Method 1: Electrophilic Aromatic Substitution

A direct and common method involves the electrophilic bromination of 2,3-difluorobenzaldehyde. This approach leverages the directing effects of the existing substituents on the aromatic ring.

Synthesis of this compound: Under stirring, 2,3-difluorobenzaldehyde is dissolved in concentrated sulfuric acid and heated. N-bromosuccinimide (NBS) is then added in portions. The reaction mixture is stirred for several hours at an elevated temperature. Upon completion, the mixture is poured into ice water and extracted with an organic solvent. The crude product is then purified by silica gel column chromatography.[1]

Alternative Method: Lithiation and Formylation

An alternative strategy for a similar compound, 5-bromo-2,4-difluorobenzaldehyde, involves a lithium-halogen exchange followed by formylation. This method can be adapted for the synthesis of the 2,3-difluoro isomer.

Synthesis of 5-Bromo-2,4-difluorobenzaldehyde: A solution of 1,5-dibromo-2,4-difluorobenzene in an ethereal solvent is cooled to a low temperature (e.g., -78 °C). A solution of butyllithium in hexanes is added, leading to a lithium-bromine exchange. Dimethylformamide (DMF) is then added to introduce the aldehyde group. The reaction is quenched with an acidic solution and extracted. The crude product is purified via silica gel chromatography.[2]

Spectroscopic Validation

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques. The following table summarizes the expected data for the target compound.

Spectroscopic Method Expected Data
¹H NMR Signals corresponding to the aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at approximately 10 ppm. The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atoms.
¹³C NMR Resonances for the seven carbon atoms, including the carbonyl carbon of the aldehyde group (around 185-195 ppm) and the carbon atoms of the aromatic ring. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-Br and C-F stretching vibrations at lower frequencies.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₃BrF₂O). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[1]

Experimental Protocols

Synthesis of this compound (Method 1) [1]

  • In a suitable reaction vessel, dissolve 2,3-difluorobenzaldehyde (1.0 eq.) in concentrated sulfuric acid under constant stirring.

  • Heat the mixture to 60 °C.

  • Add N-bromosuccinimide (1.2 eq.) portion-wise to the reaction mixture.

  • Maintain the reaction at 60 °C for 12 hours, monitoring the progress by an appropriate method (e.g., LC/MS).

  • After completion, carefully pour the reaction mixture into a beaker containing ice water and petroleum ether.

  • Stir the mixture vigorously for 10 minutes.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound.

Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

    • Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the sample using an FT-IR spectrometer. For a solid sample, this can be done using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[1][3]

Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from the synthesis of this compound to its comprehensive spectroscopic validation.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Material: 2,3-Difluorobenzaldehyde reaction Bromination with NBS in conc. H2SO4 start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_char Structure Confirmed nmr->final_char ir->final_char ms->final_char

Caption: Synthesis and validation workflow.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2,3-difluorobenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-2,3-difluorobenzaldehyde (CAS Number: 633327-22-7), a halogenated aromatic aldehyde. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

For small spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial absorbent.

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All contaminated cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated waste must be treated as hazardous. Halogenated organic compounds require specific disposal routes and should never be disposed of down the drain or in regular trash.[2][3]

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container. The container should be robust, chemically compatible, and have a secure lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and "Halogenated Organic Waste."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[4]

Quantitative Data Summary

PropertyValueReference
CAS Number 633327-22-7[1][5][6]
Molecular Formula C₇H₃BrF₂O[1][6]
Physical Form Solid[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 On-Site Laboratory Procedures cluster_1 External Disposal Process A Identify this compound Waste (Unused chemical, contaminated labware, spill debris) B Segregate into a Designated 'Halogenated Organic Waste' Container A->B C Securely Seal and Clearly Label the Container (Contents, Hazards, Date) B->C D Store in a Secure, Ventilated Hazardous Waste Accumulation Area C->D E Schedule Waste Pickup with a Licensed Environmental Contractor D->E Handover F Transport to a Permitted Hazardous Waste Facility E->F G High-Temperature Incineration (Recommended Disposal Method) F->G H Final Disposition and Documentation G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Bromo-2,3-difluorobenzaldehyde. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that poses several hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to mitigate exposure risks. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Laboratory coat.Use in a chemical fume hood is required.
Dissolution and Reaction Chemical splash goggles and a face shield.[1][2]Nitrile gloves. Change gloves immediately if contaminated.Laboratory coat.All operations must be conducted in a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield.Nitrile gloves.Laboratory coat.Operations should be performed in a chemical fume hood.
Waste Disposal Chemical splash goggles.Nitrile gloves.Laboratory coat.Not required if handling sealed waste containers.

2. Step-by-Step Handling Procedures

Strict adherence to the following procedures is crucial for safe handling.

2.1. Preparation and Weighing:

  • Engineering Controls: Before handling, ensure a certified chemical fume hood is operational.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: As this compound is a solid, carefully weigh the required amount in a tared container inside the fume hood to minimize dust generation.[3]

  • Transfer: Use a spatula or other appropriate tool for transfer. Avoid creating dust.

2.2. Dissolution and Reaction:

  • Solvent Addition: Slowly add the solvent to the solid in the reaction vessel within the fume hood.

  • Exothermic Reactions: Be aware of potential exothermic reactions, especially when mixing with other reagents. Monitor the temperature of the reaction vessel.

  • Closed System: If the reaction is to be heated or stirred, ensure the apparatus is properly assembled and secured to prevent leaks or spills.

3. Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

Waste TypeContainerLabelingStorage Location
Solid Waste Labeled, sealed, and compatible waste container."Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name.Designated satellite accumulation area within the laboratory.
Liquid Waste (solutions) Labeled, sealed, and compatible waste container."Hazardous Waste," "Halogenated Organic Liquid Waste," and the full chemical name and solvent.Designated satellite accumulation area within the laboratory.
Contaminated PPE Labeled, sealed plastic bag."Hazardous Waste - Contaminated PPE."Designated satellite accumulation area within the laboratory.

Disposal Procedure:

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Containerization: Use only approved and properly labeled hazardous waste containers.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

4. Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Visual Workflow and Logic Diagrams

To further clarify the procedural logic, the following diagrams illustrate the key decision-making processes and workflows.

cluster_handling Chemical Handling Workflow cluster_ppe PPE Decision cluster_disposal Waste Disposal Logic prep Preparation & Weighing dissolve Dissolution & Reaction prep->dissolve workup Work-up & Purification dissolve->workup task Identify Task select_ppe Select Appropriate PPE task->select_ppe gen_waste Generate Waste segregate Segregate Waste gen_waste->segregate containerize Containerize & Label segregate->containerize dispose Dispose via EHS containerize->dispose

Caption: High-level workflows for handling, PPE selection, and disposal.

cluster_emergency Emergency Response Protocol exposure Exposure Event assess Assess Situation exposure->assess first_aid Administer First Aid assess->first_aid Personal Exposure spill Spill Occurs assess->spill Spill medical Seek Medical Attention first_aid->medical contain Contain Spill (if safe) spill->contain ehs Contact EHS contain->ehs

Caption: Decision-making process for emergency situations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.